Trehalose 6-phosphate dipotassium salt
Description
Evolutionary Context of Trehalose (B1683222) 6-Phosphate Metabolism
The metabolic pathway involving T6P is ancient, with the genes encoding its key enzymes, trehalose-phosphate synthase (TPS) and trehalose-phosphatase (TPP), found in eubacteria, archaea, plants, fungi, and animals. nih.govscilit.com This wide distribution indicates that the ability to synthesize trehalose, and therefore T6P, appeared early in evolution. nih.gov The gene families for these enzymes are very old, predating the divergence of the streptophyte and chlorophyte plant lineages. nih.govpublish.csiro.au
Interestingly, the organization and diversity of these pathways vary across the kingdoms of life. nih.gov
Bacteria: Exhibit the most diversity, with five different biosynthetic routes for trehalose. However, the TPS/TPP pathway is the most conserved. nih.govscilit.com In many bacteria, the TPS and TPP genes are found clustered together. nih.gov
Eukaryotes: In contrast, fungi, plants, and animals possess only the TPS/TPP pathway. nih.gov In these organisms, the TPS and TPP domains are often fused into a single, bifunctional protein. nih.govroyalsocietypublishing.org
Phylogenetic analyses suggest that the TPS and TPP domains have largely evolved in parallel. nih.gov The evolutionary history of these genes also appears to include instances of gene duplication and lateral (or horizontal) gene transfer. nih.gov For example, some desiccation-tolerant animals, such as tardigrades and nematodes, are thought to have acquired their TPS-TPP genes from other organisms through horizontal transfer, which may have been accompanied by the loss of their original ancestral metazoan genes. royalsocietypublishing.org While most metazoans, including all vertebrates, have lost the ability to synthesize trehalose, they can still metabolize it. nih.govroyalsocietypublishing.org
Overview of Trehalose 6-Phosphate Dipotassium (B57713) Salt as a Research Compound
In scientific research, Trehalose 6-phosphate dipotassium salt is a commonly used chemical derivative of T6P. moleculardepot.com This specific salt form is favored in research and biotechnology for several practical reasons. It is a stable, water-soluble, off-white powder that is easier to handle and store than the free acid form of T6P. moleculardepot.comsigmaaldrich.com
Its primary application is as a molecular tool for a variety of biochemical and immunological studies. moleculardepot.com Researchers use it as a standard for accurately measuring T6P concentrations in biological samples, such as plant tissues, using techniques like liquid chromatography-mass spectrometry (LC-MS). sigmaaldrich.com By introducing this compound to experimental systems, scientists can investigate the downstream effects of T6P, helping to unravel its complex regulatory roles in metabolism and development. pnas.org For instance, it has been instrumental in studies confirming T6P's role in regulating gene expression, enzyme activity, and metabolic fluxes in plants and other organisms. oup.compnas.org
Table 2: Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₁₂H₂₁K₂O₁₄P | sigmaaldrich.comindiamart.com |
| Molecular Weight | 498.46 g/mol | moleculardepot.comsigmaaldrich.comindiamart.com |
| CAS Number | 136632-28-5 | sigmaaldrich.comindiamart.com |
| Physical Form | Powder / Crystalline Solid | moleculardepot.comsigmaaldrich.comindiamart.com |
| Solubility | Soluble in water. | moleculardepot.comcaymanchem.com |
| Storage Temperature | -20°C | moleculardepot.comsigmaaldrich.com |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Trehalose 6-phosphate |
| Trehalose |
| Sucrose (B13894) |
| UDP-glucose |
| Glucose-6-phosphate |
Properties
CAS No. |
136632-28-5 |
|---|---|
Molecular Formula |
C12H21K2O14P |
Molecular Weight |
498.46 g/mol |
IUPAC Name |
dipotassium;[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl phosphate |
InChI |
InChI=1S/C12H23O14P.2K/c13-1-3-5(14)7(16)9(18)11(24-3)26-12-10(19)8(17)6(15)4(25-12)2-23-27(20,21)22;;/h3-19H,1-2H2,(H2,20,21,22);;/q;2*+1/p-2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-;;/m1../s1 |
InChI Key |
YKCUKYNZTFYPHM-PVXXTIHASA-L |
SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)COP(=O)([O-])[O-])O)O)O)O)O)O)O.[K+].[K+] |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)O)O)O)O)O.[K+].[K+] |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)COP(=O)([O-])[O-])O)O)O)O)O)O)O.[K+].[K+] |
Appearance |
Assay:≥95%A crystalline solid |
Synonyms |
α-D-glucopyranosyl α-D-glucopyranoside 6-(dihydrogen phosphate), dipotassium salt |
Origin of Product |
United States |
Biosynthesis and Catabolism of Trehalose 6 Phosphate
Canonical Trehalose (B1683222) 6-Phosphate Synthesis and Dephosphorylation Pathway (TPS/TPP Pathway)
The most widespread and well-characterized route for trehalose biosynthesis involves a two-step process collectively known as the TPS/TPP pathway. figshare.comresearchgate.net This pathway is fundamental in a vast array of organisms, including bacteria, fungi, plants, and invertebrates. nih.govbiologists.com
The journey to trehalose begins with two key precursor molecules: uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose) and glucose 6-phosphate (G6P). researchgate.netmdpi.com UDP-glucose, an activated form of glucose, serves as the glycosyl donor, while glucose 6-phosphate acts as the acceptor. nih.gov The availability of these substrates, which are central intermediates in carbohydrate metabolism, directly influences the rate of T6P synthesis. nih.govresearchgate.net In plants, for instance, the synthesis of UDP-glucose is a key step in the sucrose (B13894) biosynthesis pathway, directly linking the status of sucrose to the production of T6P. wikipedia.org
The initial and rate-limiting step of the TPS/TPP pathway is the condensation of UDP-glucose and glucose 6-phosphate, a reaction catalyzed by the enzyme trehalose-6-phosphate (B3052756) synthase (TPS). nih.govbiologists.com This enzymatic reaction results in the formation of trehalose 6-phosphate and the release of UDP. biologists.com The reaction is a transfer of a glucose moiety from UDP-glucose to glucose-6-phosphate, forming an α,α-1,1-glycosidic bond. biologists.comnih.gov
Trehalose 6-phosphate is more than just a transient intermediate; it is a potent signaling molecule, particularly in plants and fungi. nih.govfrontiersin.org Its cellular concentration is tightly regulated and serves as an indicator of carbohydrate availability. frontiersin.org In plants, T6P levels are correlated with sucrose levels and play a crucial role in regulating growth, development, and carbon allocation. annualreviews.orgoup.com It has been shown to influence starch metabolism and even the timing of flowering. frontiersin.orgoup.com In fungi, T6P can act as a feedback inhibitor of hexokinase, thereby controlling the influx of glucose into glycolysis. nih.govnih.gov
The final step in the canonical pathway is the dephosphorylation of trehalose 6-phosphate to yield trehalose and inorganic phosphate (B84403) (Pi). This hydrolysis reaction is catalyzed by the enzyme trehalose-6-phosphate phosphatase (TPP). figshare.comnih.gov The activity of TPP is essential for the production of trehalose, which itself has a myriad of functions, including acting as a stress protectant. biologists.com The coordinated action of TPS and TPP ensures a regulated flow of carbon into trehalose, with T6P acting as a critical control point. nih.gov
Enzymes of the Canonical TPS/TPP Pathway
| Enzyme | Abbreviation | EC Number | Reaction Catalyzed | Organism Examples |
|---|---|---|---|---|
| Trehalose-6-Phosphate Synthase | TPS (OtsA in E. coli) | 2.4.1.15 | UDP-glucose + Glucose 6-phosphate → Trehalose 6-phosphate + UDP | Escherichia coli, Saccharomyces cerevisiae, Arabidopsis thaliana nih.govannualreviews.orgnih.gov |
| Trehalose-6-Phosphate Phosphatase | TPP (OtsB in E. coli) | 3.1.3.12 | Trehalose 6-phosphate + H₂O → Trehalose + Pi | Escherichia coli, Saccharomyces cerevisiae, Arabidopsis thaliana nih.govannualreviews.orgnih.gov |
Alternative Trehalose 6-Phosphate Metabolic Pathways in Diverse Organisms
Beyond the canonical TPS/TPP pathway, several alternative routes for trehalose and T6P metabolism exist, showcasing the metabolic versatility of different organisms. nih.gov These pathways often involve different substrates and enzymes, reflecting adaptations to specific environmental niches and metabolic needs. nih.gov
In some bacteria, such as Escherichia coli, the transport and phosphorylation of trehalose are coupled in a process mediated by the phosphotransferase system (PTS). figshare.comnih.gov This system is particularly active under low osmolarity conditions. nih.gov The TreB protein, an enzyme II component of the PTS, is a transmembrane transporter that internalizes extracellular trehalose while simultaneously phosphorylating it to trehalose 6-phosphate. nih.govresearchgate.netuniprot.org The phosphate group is transferred from phosphoenolpyruvate (B93156) (PEP) through a cascade of proteins.
Once inside the cell, the newly formed trehalose 6-phosphate is then hydrolyzed by the enzyme trehalose-6-phosphate hydrolase (TreC) into glucose and glucose 6-phosphate. figshare.comresearchgate.net These products can then readily enter central carbon metabolism. The expression of the treB and treC genes is often regulated by the repressor protein TreR and can be induced by the presence of trehalose. nih.gov
The Trehalose Phosphorylase (TreP) pathway represents a reversible route for trehalose catabolism and synthesis. figshare.comresearchgate.net The key enzyme, trehalose phosphorylase (EC 2.4.1.64), catalyzes the phosphorolysis of trehalose in the presence of inorganic phosphate (Pi) to produce glucose 1-phosphate and glucose. nih.govnih.gov The reaction is reversible, and the direction is dependent on the relative concentrations of the substrates and products. nih.gov
This pathway has been identified in various organisms, including fungi and bacteria. nih.govnih.gov The kinetic properties of trehalose phosphorylase have been studied in several species, revealing differences in substrate affinity and optimal reaction conditions. nih.govnih.gov For example, in Schizophyllum commune, the enzyme follows an ordered Bi Bi kinetic mechanism. nih.gov
The Trehalose Synthase (TreS) pathway involves a single enzyme, trehalose synthase (EC 5.4.99.16), which catalyzes the reversible isomerization of maltose (B56501) to trehalose. figshare.comnih.govnih.gov This pathway is attractive for industrial production due to its simplicity. nih.gov The equilibrium of the reaction typically favors the formation of trehalose. nih.gov In some bacteria, such as Mycobacterium tuberculosis, the TreS pathway is linked to glycogen (B147801) metabolism. figshare.comresearchgate.net
The Maltooligosyltrehalose Synthase/Hydrolase (TreYZ) pathway is another bacterial route for trehalose synthesis, utilizing maltooligosaccharides (chains of glucose units) as a substrate. figshare.comebi.ac.uk This two-step process begins with the enzyme maltooligosyltrehalose synthase (TreY; EC 5.4.99.15), which converts the reducing end of a maltooligosaccharide into a trehalose-like structure, forming maltooligosyltrehalose. figshare.comqucosa.de Subsequently, the enzyme maltooligosyltrehalose trehalohydrolase (TreZ; EC 3.2.1.141) cleaves off the terminal trehalose disaccharide. figshare.comqucosa.de This pathway is particularly important in certain bacteria for synthesizing trehalose from stored glycogen or starch. asm.org
Alternative Trehalose Metabolic Pathways
| Pathway | Key Enzyme(s) | EC Number(s) | Reaction Summary | Organism Examples |
|---|---|---|---|---|
| Trehalose-Specific Phosphotransferase System (PTS) | TreB, TreC | 2.7.1.201, 3.2.1.93 | Extracellular trehalose is transported and phosphorylated to T6P (TreB), then T6P is hydrolyzed to glucose and G6P (TreC). | Escherichia coli figshare.comresearchgate.net |
| Trehalose Phosphorylase | TreP | 2.4.1.64 | Trehalose + Pi ↔ Glucose 1-phosphate + Glucose | Schizophyllum commune, various bacteria nih.govnih.gov |
| Trehalose Synthase | TreS | 5.4.99.16 | Maltose ↔ Trehalose | Pseudomonas monteilii, Mycobacterium smegmatis nih.govnih.gov |
| Maltooligosyltrehalose Synthase/Hydrolase | TreY, TreZ | 5.4.99.15, 3.2.1.141 | Maltooligosaccharide → Maltooligosyltrehalose (TreY) → Trehalose (TreZ) | Bacteria like Corynebacterium glutamicum nih.govqucosa.de |
Interconnections with Primary Carbon Metabolism Pathways
Trehalose 6-phosphate is not an isolated metabolite but is deeply integrated with the central carbon metabolism of the cell. It acts as a key signaling molecule that reflects the availability of carbon and regulates its allocation and utilization. frontiersin.orgresearchgate.net
Integration with Glycolysis and Gluconeogenesis
T6P plays a significant regulatory role in glycolysis and gluconeogenesis, particularly in yeast. In Saccharomyces cerevisiae, a deficiency in T6P synthesis (in tps1Δ mutants) leads to an uncontrolled influx of glucose into glycolysis, resulting in the depletion of ATP and accumulation of sugar phosphates, which is detrimental to the cell. nih.gov This indicates that T6P is a crucial inhibitor of hexokinase, the first enzyme in the glycolytic pathway, thereby controlling the rate of glucose breakdown. nih.gov
Furthermore, T6P is essential for the proper regulation of gluconeogenesis, the pathway that synthesizes glucose from non-carbohydrate precursors. nih.gov In the absence of T6P, the expression and activity of key gluconeogenic enzymes, such as phosphoenolpyruvate carboxykinase (Pck1) and fructose-1,6-bisphosphatase (Fbp1), are not repressed when glucose becomes available. nih.gov This suggests that T6P is required for the inactivation of gluconeogenesis in the presence of glucose. nih.gov This regulation appears to be independent of the master energy sensor, SNF1 (Sucrose-non-fermenting 1 Related Kinase 1), acting downstream to ensure that gluconeogenesis is switched off when glycolysis is active. nih.gov
| Metabolic Pathway | Role of Trehalose 6-Phosphate | Mechanism | Key Organism Studied |
| Glycolysis | Inhibition | Inhibits hexokinase activity, controlling glucose influx. nih.gov | Yeast (Saccharomyces cerevisiae) |
| Gluconeogenesis | Repression | Required for the inactivation of gluconeogenic enzymes in the presence of glucose. nih.gov | Yeast (Saccharomyces cerevisiae) |
Cross-talk with Sucrose and Starch Metabolism
In plants, T6P is a well-established signaling molecule that provides a direct link between sucrose availability and the regulation of starch metabolism. nih.govoup.com The level of T6P is closely correlated with the concentration of sucrose, the primary product of photosynthesis and the main transport sugar in most plants. nih.govglpbio.com This relationship forms the basis of the "Suc-Tre6P nexus," a model proposing that T6P acts as both a signal and a negative feedback regulator of sucrose levels. nih.govoup.com
In source leaves, during active photosynthesis, rising sucrose levels lead to an increase in T6P. frontiersin.org This elevated T6P then promotes the synthesis of starch, the primary storage carbohydrate in plants. frontiersin.orgoup.com It achieves this by post-translationally activating ADP-glucose pyrophosphorylase (AGPase), a key enzyme in the starch biosynthesis pathway, through a thioredoxin-mediated redox reaction. frontiersin.org This mechanism ensures that excess carbon assimilated during the day is efficiently stored as starch.
Conversely, at night, T6P levels decline, which is linked to the controlled breakdown of transitory starch reserves to supply sucrose for the plant's growth and maintenance in the absence of photosynthesis. nih.govoup.com In sink tissues, such as developing seeds and roots, T6P regulates the utilization of imported sucrose for growth and storage. nih.gov It influences the activity of SnRK1, a central regulator of energy balance, although the precise nature of this interaction is complex and can be both direct and indirect. nih.govresearchgate.net
| Metabolite | Interaction with T6P | Effect on Metabolism | Location in Plant |
| Sucrose | T6P levels are positively correlated with sucrose levels. nih.govglpbio.com | T6P acts as a signal and feedback regulator of sucrose. nih.govoup.com | Source and Sink Tissues |
| Starch | T6P promotes starch synthesis. frontiersin.orgoup.com | T6P activates AGPase, a key enzyme in starch biosynthesis. frontiersin.org | Source Leaves (Chloroplasts) |
| Starch | T6P regulates starch breakdown. nih.govoup.com | Lower T6P levels are associated with starch remobilization at night. nih.govoup.com | Source Leaves (Chloroplasts) |
Enzymology of Trehalose 6 Phosphate Metabolism
Trehalose (B1683222) 6-Phosphate Synthase (TPS) Enzymes
Trehalose 6-phosphate synthase (EC 2.4.1.15) catalyzes the initial and rate-limiting step in trehalose biosynthesis, the formation of trehalose 6-phosphate from two sugar phosphate (B84403) precursors. nih.govnih.govfrontiersin.org This enzymatic reaction is central to the regulation of carbon metabolism and stress responses in a multitude of organisms, including bacteria, fungi, and plants. nih.govmdpi.com
The fundamental reaction catalyzed by TPS involves the transfer of a glucose moiety from a nucleotide sugar donor, typically UDP-glucose, to an acceptor molecule, glucose 6-phosphate, forming an α,α-1,1-glycosidic bond. nih.govnih.gov The products of this reaction are trehalose 6-phosphate and UDP.
The substrate specificity of TPS enzymes is highly tuned. For instance, studies on Cryptococcus neoformans Tps1 have highlighted the critical role of the hydroxyl group orientation on the fourth carbon of the glucose substrate. nih.gov This specificity ensures the correct synthesis of the trehalose backbone. The binding of both UDP-glucose and glucose 6-phosphate to the active site is a prerequisite for catalysis, with the enzyme undergoing conformational changes to bring the substrates into the correct orientation for the glycosyltransfer reaction.
Table 1: Substrate and Product Details of the TPS Reaction
| Molecule Type | Name | Role in Reaction |
| Substrate | UDP-glucose | Glucose donor |
| Substrate | Glucose 6-phosphate | Glucose acceptor |
| Product | Trehalose 6-phosphate | Phosphorylated disaccharide |
| Product | Uridine (B1682114) diphosphate (B83284) (UDP) | Leaving group |
Structural studies using X-ray crystallography have provided significant insights into the architecture of TPS enzymes from various organisms, including pathogenic fungi like Candida albicans and Cryptococcus neoformans, as well as bacteria such as Escherichia coli. nih.govthebiogrid.org These studies reveal that TPS enzymes typically form oligomeric structures, such as tetramers. nih.gov
In many organisms, particularly plants, TPS enzymes are encoded by a multigene family, leading to the existence of multiple isoforms with distinct properties and functions. mdpi.commdpi.com These isoforms are broadly categorized into two main classes: Class I and Class II.
Class I TPS: These enzymes, such as AtTPS1 in Arabidopsis thaliana, are generally catalytically active and are considered the primary producers of trehalose 6-phosphate. nih.govmdpi.com They typically possess a conserved N-terminal domain, a central catalytic glucosyltransferase domain, and a C-terminal domain with similarity to TPP. nih.govoup.com
Class II TPS: In contrast, Class II TPS proteins often lack key catalytic residues and are therefore considered catalytically inactive or to have very low activity. mdpi.com While they possess the conserved TPS and TPP-like domains, their primary roles are thought to be regulatory, potentially acting as sensors of metabolic status or interacting with other proteins to modulate signaling pathways. researchgate.net
The functional divergence between these classes is a result of evolutionary pressures that have led to changes in their gene structure, expression patterns, and protein domains. mdpi.comnih.govfrontiersin.org This diversity allows for a more nuanced regulation of trehalose 6-phosphate levels in different tissues and in response to various developmental and environmental cues.
Table 2: Characteristics of TPS Isoform Classes in Plants
| Class | Catalytic Activity | Primary Function | Typical Domain Structure |
| Class I | Active | Synthesis of Trehalose 6-phosphate | N-terminal, Catalytic (TPS), TPP-like C-terminal |
| Class II | Inactive/Low Activity | Regulatory | Catalytic (TPS), TPP-like C-terminal |
Trehalose 6-Phosphate Phosphatase (TPP) Enzymes
Trehalose 6-phosphate phosphatase (EC 3.1.3.12) carries out the second and final step in the canonical trehalose biosynthesis pathway: the dephosphorylation of trehalose 6-phosphate to yield trehalose and inorganic phosphate. nih.govnih.govfrontiersin.orgnih.govnih.gov This reaction is crucial for preventing the accumulation of trehalose 6-phosphate, which can be toxic at high concentrations, and for producing the stress-protective molecule trehalose. ebi.ac.uk
TPP enzymes are highly specific for their substrate, trehalose 6-phosphate. The catalytic mechanism involves the hydrolysis of the phosphate ester bond. A key characteristic of TPP activity is its dependence on divalent metal ions, most notably magnesium (Mg²⁺). nih.govnih.gov The magnesium ion is coordinated in the active site and is believed to play a crucial role in stabilizing the transition state of the reaction and activating a water molecule for nucleophilic attack on the phosphate group. nih.gov The removal of this metal ion by chelating agents such as EDTA results in a loss of enzymatic activity. nih.gov
Structural biology has been instrumental in elucidating the function of TPP enzymes. Crystal structures of TPPs from pathogenic fungi and bacteria have revealed that they belong to the haloacid dehalogenase (HAD) superfamily of hydrolases. nih.govnih.gov These enzymes are characterized by a conserved core domain and a variable cap domain.
The structures of TPPs from pathogenic fungi, such as Candida albicans and Cryptococcus neoformans, have provided detailed snapshots of the enzyme in different conformational states. nih.govosti.gov These include an "open" conformation in the absence of the substrate and a "closed" conformation upon substrate binding. This conformational change is essential for catalysis, as it brings the substrate into close proximity with the catalytic residues and the essential metal ion. The transition from the open to the closed state involves significant movements of the cap domain relative to the core domain. osti.gov
In some fungal Tps2 proteins, the TPP catalytic domain is fused to a large N-terminal domain that structurally resembles Tps1 but is catalytically inactive. nih.gov This fusion suggests a potential for regulatory interactions and substrate channeling within the trehalose biosynthesis pathway.
Non-Catalytic and "Moonlighting" Functions of TPPs
Beyond their primary role in catalysis, some proteins, including Trehalose-6-Phosphate (B3052756) Phosphatases (TPPs), exhibit non-catalytic or "moonlighting" functions. mdpi.com A moonlighting protein is defined as a single polypeptide chain that performs two or more distinct and physiologically relevant biochemical or biophysical functions. mdpi.com These secondary roles are often unrelated to their enzymatic activity and can be dictated by cellular location, developmental stage, or interaction with other molecules like proteins, DNA, or RNA. mdpi.com
In the context of trehalose metabolism, while the catalytic function of TPP is to dephosphorylate trehalose-6-phosphate (T6P), research suggests more complex roles. creative-enzymes.com In fungi, for instance, the TPP enzyme, often called Tps2, is believed to form a heterodimer with trehalose-6-phosphate synthase (Tps1). pnas.org One proposed non-catalytic function of this complex formation is the sequestration and direct channeling of the T6P substrate from Tps1 to Tps2. pnas.org This substrate channeling would be a regulatory mechanism beyond simple enzymatic conversion, ensuring efficient and controlled synthesis of trehalose. pnas.org
Furthermore, studies in Arabidopsis thaliana have highlighted the importance of the non-catalytic domains of TPS1, the enzyme responsible for T6P synthesis. nih.gov While not TPP itself, the findings underscore that non-catalytic regions of enzymes in this pathway are crucial for proper signaling and function. nih.gov The non-catalytic domains of TPS1 are vital for its correct subcellular targeting and for maintaining its catalytic fidelity, which in turn ensures that T6P can accurately signal the plant's sucrose (B13894) status. nih.gov This points to a broader theme in trehalose metabolism where the protein architecture, beyond the active site, is key to its regulatory roles. creative-enzymes.com The concept of moonlighting proteins is well-established in yeasts, where metabolic enzymes have been found to act as transcriptional regulators or to be involved in the assembly of organelles. nih.govnih.gov
Other Enzymes Modulating Trehalose 6-Phosphate Levels
While Trehalose-6-Phosphate Synthase (TPS) and Trehalose-6-Phosphate Phosphatase (TPP) are the direct players in the synthesis and dephosphorylation of T6P, other enzymes can indirectly influence its concentration by acting on its product, trehalose, or by providing alternative degradation pathways for T6P.
Trehalase (TRE) and Trehalose Hydrolysis
Trehalase (TRE), specifically α,α-trehalase (EC 3.2.1.28), is a glycoside hydrolase that catalyzes the hydrolysis of one molecule of trehalose into two molecules of glucose. wikipedia.org This degradation of trehalose is a critical process in the energy metabolism and stress response of many organisms, including insects, fungi, and plants. researchgate.netbiologists.com Although trehalose is not produced by mammals, the trehalase enzyme is present in the intestinal villi and kidney brush border membranes to hydrolyze ingested trehalose. wikipedia.org
In fungi, two main types of trehalases exist, classified by their optimal pH: neutral trehalase (NT) and acid trehalase (AT). oup.comnih.gov
Neutral Trehalase (NT): Located in the cytosol, it is responsible for mobilizing the cell's internal trehalose reserves in response to developmental cues, nutrient availability, or stress. oup.comnih.gov
Acid Trehalase (AT): Primarily extracellular, it functions as a "carbon scavenger," enabling the cell to utilize external trehalose as a carbon source. oup.comnih.gov
This division of labor highlights a sophisticated regulation of trehalose pools, which in turn influences the equilibrium of the T6P-to-trehalose conversion. oup.comnih.gov
Interactive Table: Fungal Trehalase Types and Functions
| Enzyme Type | Location | Optimal pH | Primary Function | Regulatory Role |
|---|---|---|---|---|
| Neutral Trehalase (NT) | Cytosol | ~7.0 wikipedia.org | Mobilizes endogenous trehalose stores. oup.comnih.gov | Responds to developmental programs, nutrient signals, and stress. oup.comnih.gov |
| Acid Trehalase (AT) | Extracellular/Periplasmic oup.com | ~4.5 wikipedia.org | Hydrolyzes exogenous trehalose for use as a carbon source. oup.comnih.gov | Controlled by carbon catabolic regulatory circuits. oup.comnih.gov |
Roles of Specific Hydrolases (e.g., TreC, TPH)
Besides the primary TPP enzymes, other hydrolases can act on T6P or related compounds. A key example is the trehalose-6-phosphate hydrolase, commonly known as TreC (EC 3.2.1.93).
TreC (Trehalose-6-Phosphate Hydrolase): Found in some bacteria like Escherichia coli, TreC is a hydrolase that directly degrades trehalose-6-phosphate. nih.govebi.ac.uk However, its action differs significantly from TPP. While TPP dephosphorylates T6P to yield trehalose and inorganic phosphate, TreC hydrolyzes the glycosidic bond within the T6P molecule itself. figshare.complos.org This reaction results in the formation of glucose and glucose-6-phosphate. nih.govfigshare.complos.org
The TreC enzyme is typically part of an operon that includes TreB, a transporter for trehalose. figshare.complos.org In this system, extracellular trehalose is transported into the cell by the TreB protein, a process that involves phosphorylation, converting it directly to T6P inside the cytoplasm. nih.govfigshare.com This newly formed T6P is then immediately hydrolyzed by TreC. nih.govfigshare.com This pathway represents an alternative route for trehalose catabolism, bypassing the need for a separate trehalase enzyme and directly feeding the products into glycolysis. nih.gov The trehalose hydrolase TreC is not essential for the utilization of low sucrose levels in certain E. coli strains, suggesting plasticity in substrate acceptance by these related transport and enzymatic systems. plos.org
Interactive Table: Comparison of TPP and TreC Hydrolases
| Feature | Trehalose-6-Phosphate Phosphatase (TPP) | Trehalose-6-Phosphate Hydrolase (TreC) |
|---|---|---|
| EC Number | 3.1.3.12 nih.gov | 3.2.1.93 ebi.ac.uk |
| Substrate | Trehalose-6-phosphate creative-enzymes.com | Trehalose-6-phosphate nih.gov |
| Products | Trehalose + Inorganic Phosphate creative-enzymes.com | Glucose + Glucose-6-phosphate nih.govfigshare.com |
| Bond Cleaved | Phosphoric monoester bond creative-enzymes.com | Glycosidic bond |
| Typical Pathway | Part of the two-step trehalose synthesis pathway (TPS/TPP). figshare.com | Part of a trehalose catabolic pathway, often coupled with a PTS transporter (TreB). figshare.complos.org |
| Primary Function | Final step in trehalose biosynthesis. biologists.com | Degradation of T6P derived from extracellular trehalose for energy. nih.gov |
Regulatory and Signaling Functions of Trehalose 6 Phosphate
Trehalose (B1683222) 6-Phosphate as a Central Metabolic Signal
T6P functions as a key indicator of the plant's carbon status, acting as a direct signal of readily available sugar, particularly sucrose (B13894). researchgate.netoup.com This allows the plant to balance the supply of carbohydrates from source tissues (like leaves) with the demands of sink tissues (like roots, seeds, and developing organs). nih.gov By monitoring sucrose levels, the T6P pathway helps to maintain metabolic homeostasis, ensuring that growth processes are aligned with the available energy resources. researchgate.netnih.gov
A defining characteristic of T6P as a signaling molecule is its remarkably strong and positive correlation with sucrose levels. Numerous studies across various plant species and tissues have demonstrated that T6P concentrations closely track the fluctuations in sucrose content. oup.com When carbon-starved Arabidopsis thaliana seedlings are supplied with sucrose, their internal T6P content increases rapidly and dramatically. nih.gov For instance, one study documented a rise in T6P from 18 to 482 pmol·g⁻¹ fresh weight after sucrose addition. nih.gov
This tight relationship has led to the widely accepted "Suc-T6P nexus" model, which posits that T6P acts as a specific signal for sucrose availability. oup.com While levels of other sugars like glucose and fructose (B13574) also rise upon sucrose feeding, their correlation with T6P is generally weaker than that of sucrose. nih.gov This specificity suggests that T6P is not just a general indicator of hexose (B10828440) sugar pools but a more precise proxy for the plant's primary transport sugar, sucrose. nih.gov
Table 1: Correlation of T6P with Various Sugars in Arabidopsis Thaliana Seedlings This table presents data from short-term sugar-feeding experiments with carbon-starved seedlings, showing the strength of the correlation between T6P and different sugars.
| Sugar Compound | Pearson Correlation Coefficient (r) with T6P | Reference |
| Sucrose | 0.937 | nih.gov |
| Fructose | 0.886 | nih.gov |
| Glucose | 0.846 | nih.gov |
| UDP-Glucose | 0.640 | nih.gov |
| Glucose-6-Phosphate | 0.499 | nih.gov |
T6P is not only a signal of sucrose status but also a key component of a negative feedback loop to regulate sucrose levels. oup.comresearchgate.net This homeostatic mechanism helps to maintain sucrose concentrations within an optimal range. oup.com One of the primary ways T6P exerts this control is by regulating starch metabolism. In leaves, T6P inhibits the breakdown of transitory starch, which is synthesized during the day and mobilized at night to provide a continuous supply of sucrose to the plant. nih.govoup.comnih.gov
When sucrose levels are high, the resulting increase in T6P levels puts a brake on starch degradation, preventing an over-accumulation of sucrose. nih.govnih.gov Conversely, when sucrose is in high demand, T6P levels fall, releasing this inhibition and allowing for greater mobilization of starch reserves. oup.com This feedback control is crucial for balancing carbon supply and demand across the entire plant. oup.com Evidence indicates that high T6P can override other sugar signals to restrict starch mobilization, highlighting its dominant role in this regulatory circuit. nih.gov
Interactions with Major Kinase Signaling Networks
T6P exerts its profound influence on plant growth and metabolism by interacting with central energy-sensing kinase networks. These interactions allow the plant to translate the metabolic signal of sucrose availability into large-scale changes in cellular activity, including gene expression and protein synthesis. The two primary kinase pathways modulated by T6P are the SNF1-Related Kinase 1 (SnRK1) and the Target of Rapamycin (TOR) networks. pnas.orgnih.gov
The SnRK1 protein kinase is a master regulator of the energy-deprivation response in plants, analogous to AMPK in mammals and Snf1 in yeast. frontiersin.org When cellular energy levels are low (low sucrose), SnRK1 is active and promotes catabolic processes while inhibiting anabolic, energy-consuming pathways like growth to conserve energy. frontiersin.orgnih.gov
A pivotal discovery was that T6P is a potent inhibitor of SnRK1 activity. frontiersin.orgoup.com When sucrose levels are high, the corresponding rise in T6P inhibits the SnRK1 complex. nih.gov This inhibition de-represses anabolic pathways and promotes growth, signaling that the plant has sufficient energy resources. nih.govnih.gov The mechanism of inhibition has been shown to be direct; T6P binds to the catalytic KIN10 subunit of SnRK1, which weakens its interaction with its activating kinase (GRIK1), thereby preventing SnRK1 activation. nih.govnih.gov This T6P/SnRK1 signaling hub is considered a core mechanism for allocating carbon resources throughout the plant. portlandpress.comukri.org
Table 2: The Antagonistic Relationship between T6P and SnRK1
| Condition | T6P Level | SnRK1 Activity | Dominant Metabolic State | Resulting Plant Process | Reference |
| High Sucrose | High | Inhibited | Anabolism | Growth, Biosynthesis | nih.gov |
| Low Sucrose (Starvation) | Low | Active | Catabolism | Growth Arrest, Stress Response | frontiersin.org |
The TOR kinase is another central regulator of cell growth, proliferation, and metabolism. In contrast to SnRK1, which is activated by energy deficit, TOR is activated under energy-replete conditions to promote growth. pnas.org Recent research has revealed that T6P also plays a role in modulating TOR signaling.
Studies on lateral root formation in Arabidopsis have shown that an increase in T6P levels not only inhibits SnRK1 but also promotes TOR activity. pnas.orgnih.gov This dual action creates a robust switch that integrates sugar availability with organ development. When T6P levels are high, the coordinated inhibition of the "famine" kinase SnRK1 and activation of the "feast" kinase TOR provides a strong signal to initiate energy-demanding processes like the formation of new roots. pnas.org This suggests that T6P acts as a pivotal signal that links hormonal cues, like auxin, with the antagonistic master energy regulators SnRK1 and TOR to control organ growth. pnas.orgnih.gov
Impact on Gene Expression and Transcriptional Regulation
The T6P signal, primarily through its control over the SnRK1 kinase, has a widespread impact on the plant's transcriptome. By inhibiting SnRK1, T6P effectively reprograms gene expression from a conservative, stress-response mode to a growth-oriented, anabolic mode. oup.comoup.com
When SnRK1 is active (low T6P), it promotes the expression of a wide array of genes involved in catabolism and stress responses, often through the activation of transcription factors like the bZIP family. frontiersin.org Conversely, when T6P levels rise and inhibit SnRK1, the expression of these genes is down-regulated, while genes involved in biosynthetic pathways are de-repressed or up-regulated. nih.govoup.com
For example, altering T6P levels has been shown to affect the expression of genes involved in:
Primary Metabolism: Genes for enzymes in glycolysis and the TCA cycle. researchgate.netoup.com
Secondary Metabolism: Pathways such as lipid synthesis. oup.com
Sugar Transport: Genes encoding sugar transporters like SWEETs, which are crucial for assimilate partitioning. nih.govoup.com
Developmental Control: Genes that regulate major developmental transitions, such as flowering time. researchgate.net
This transcriptional reprogramming ensures that the plant's metabolic machinery and developmental programs are finely tuned to its real-time carbon status, as reported by the T6P signal. oup.comoup.com
Differential Gene Expression Profiling in Response to Trehalose 6-Phosphate
The signaling role of T6P is fundamentally linked to its ability to modulate the expression of a wide array of genes. Changes in cellular T6P levels trigger significant transcriptomic reprogramming, affecting metabolic pathways, developmental programs, and hormonal responses.
In maize, for instance, reduced T6P levels were associated with a decrease in the expression of genes involved in primary metabolism, while simultaneously increasing the expression of genes related to secondary metabolism, such as those in lipid-related pathways. oup.com A notable observation in these transgenic maize plants was the up-regulation of seven SWEET (Sugars Will Eventually be Exported Transporters) genes, suggesting a role for T6P in regulating sugar transport between tissues. oup.com
Studies in Arabidopsis thaliana have further detailed the impact of T6P on gene expression. The expression of TPS1 (TREHALOSE-6-PHOSPHATE SYNTHASE 1), the primary enzyme for T6P synthesis, and TPPB (TREHALOSE-6-PHOSPHATE PHOSPHATASE B), an enzyme that degrades T6P, have been shown to correlate with sucrose levels, indicating a feedback mechanism to manage carbon flux through the pathway. tandfonline.com T6P levels also directly influence the expression of genes controlling major developmental transitions. For example, T6P is required for the expression of FLOWERING LOCUS T (FT) in leaves and modulates the expression of the SQUAMOSA PROMOTER BINDING PROTEIN LIKE (SPL) family of transcription factors at the shoot apex, partly by suppressing the microRNA miR156. researchgate.netmpg.de Furthermore, increased T6P can upregulate the expression of flowering genes such as AtAP1 and AtFLY. researchgate.net
The interplay between T6P and hormonal signaling pathways is also evident at the transcriptional level. T6P promotes the expression of the auxin biosynthesis gene TRYPTOPHAN AMINOTRANSFERASE RELATED2 (TAR2), which is crucial for seed filling. researchgate.netnih.gov Conversely, the hormone auxin can impact T6P levels by transcriptionally down-regulating TPPB in lateral root founder cells, thereby promoting lateral root development. pnas.orgnih.gov
Table 1: Selected Genes Differentially Regulated in Response to Trehalose 6-Phosphate Levels
| Gene/Gene Family | Organism | Effect of T6P | Function | Reference |
|---|---|---|---|---|
| Primary Metabolism Genes | Maize | Down-regulated by low T6P | Central metabolic processes | oup.com |
| Secondary Metabolism Genes (e.g., lipid-related) | Maize | Up-regulated by low T6P | Specialized metabolic pathways | oup.com |
| SWEET Genes | Maize | Up-regulated by low T6P | Sugar transport | oup.com |
| FLOWERING LOCUS T (FT) | Arabidopsis | Positively regulated | Promotion of flowering | mpg.de |
| miR156 | Arabidopsis | Suppressed | Regulation of developmental timing | researchgate.netmpg.de |
| SPL Genes | Arabidopsis | Positively regulated (via miR156 suppression) | Transcription factors for development | researchgate.netmpg.de |
| TAR2 | Pea | Positively regulated | Auxin biosynthesis, seed filling | researchgate.netnih.gov |
| TPPB | Arabidopsis | Negatively regulated by auxin (which increases T6P) | T6P degradation, lateral root formation | pnas.org |
| SnRK1 marker genes | Maize | Altered by low T6P | Energy signaling | oup.com |
Regulation of Carbon-Responsive Genes
T6P acts as a central integrator of carbon status, primarily through its interaction with the SUCROSE-NON-FERMENTING1-RELATED KINASE1 (SnRK1) signaling pathway. tandfonline.comresearchgate.net SnRK1 is a master metabolic regulator that is activated under low-energy conditions to promote catabolic processes and inhibit anabolic activities. researchgate.net T6P functions as a "feast" signal; when sucrose and, consequently, T6P levels are high, T6P inhibits SnRK1 activity, thereby relieving the repression on anabolic pathways and promoting growth. researchgate.netoup.com
This T6P-SnRK1 regulatory module is crucial for controlling the expression of numerous carbon-responsive genes. For example, T6P has been shown to regulate starch metabolism. It promotes the activation of ADP-glucose pyrophosphorylase (AGPase), a key enzyme in starch synthesis, via a thioredoxin-mediated redox reaction. frontiersin.orgnih.gov This indicates that high T6P levels not only signal sucrose availability but also actively promote the conversion of excess sugar into storage forms like starch.
Furthermore, the T6P/SnRK1 pathway controls glycolysis, thereby regulating the utilization of carbohydrates for growth. pnas.org In transgenic plants with reduced T6P levels, the addition of sugar inhibits growth and leads to an accumulation of respiratory intermediates, demonstrating that T6P is indispensable for proper carbohydrate utilization. pnas.org The regulatory network also involves downstream transcription factors. SnRK1 is known to phosphorylate and activate C/S1 bZIP transcription factors, which in turn can influence the expression of genes involved in sugar metabolism. nih.gov This intricate network ensures that gene expression related to carbon consumption and storage is tightly coupled to the actual availability of sugars, with T6P acting as the critical licensing factor for growth. nih.gov
Influence on Cellular Processes and Development in Plants
As a key signaling molecule that links metabolism to growth, T6P exerts profound influence over a multitude of cellular processes and developmental programs throughout the plant life cycle. frontiersin.orgcapes.gov.brnih.gov
Regulation of Embryogenesis and Seed Development
The T6P pathway is essential for proper embryo development. nih.gov In Arabidopsis, mutants lacking a functional TPS1 gene are embryo-lethal, with development arresting at the torpedo (B1668785) stage. portlandpress.comannualreviews.org This stage is critical as it precedes the major phase of storage reserve accumulation in the cotyledons. portlandpress.com While the developmental progression is blocked in tps1 mutants, the expression of genes involved in the accumulation of storage reserves appears to follow a normal temporal program, suggesting that T6P's role is crucial for the developmental transition itself, rather than as a direct trigger for the metabolic pathways of storage. portlandpress.com The essential nature of the molecule, rather than the TPS1 protein itself, was demonstrated by the fact that the tps1 mutant lethality can be rescued by the expression of a bacterial TPS enzyme. pnas.org
Recent research has elucidated a key mechanism through which T6P controls seed development. T6P promotes the process of seed filling by stimulating the biosynthesis of the plant hormone auxin. researchgate.netnih.gov It achieves this by promoting the expression of the auxin biosynthesis gene TRYPTOPHAN AMINOTRANSFERASE RELATED2 (TAR2). researchgate.netnih.gov The resulting increase in auxin concentrations is required to mediate the T6P-induced activation of storage processes. researchgate.net Consequently, seeds deficient in T6P are smaller and have reduced starch content, highlighting the crucial role of T6P in coordinating metabolic signals with hormonal control during this integral phase of the plant life cycle. researchgate.netnih.gov
Control of Vegetative Growth and Biomass Accumulation
T6P is indispensable for vegetative growth and the accumulation of biomass. pnas.org Its role as an indicator of sucrose status allows plants to align their growth rate with their available carbon resources. nih.gov Mutants with impaired T6P synthesis, such as those with reduced AtTPS1 activity, exhibit severe growth defects, including dwarfism. researchgate.net This phenotype underscores the function of T6P as a positive regulator of growth.
The mechanism of growth control is directly linked to T6P's regulation of carbohydrate metabolism. By controlling the flux of carbon into various anabolic pathways, T6P essentially grants a license for growth when sugar is plentiful. nih.govpnas.org Plants engineered to have reduced T6P levels cannot properly utilize supplied sugars, leading to growth inhibition. pnas.org Conversely, improving T6P signaling can enhance growth. pnas.org The T6P/SnRK1 signaling pathway is central to this regulation, as it governs major biosynthetic processes that build biomass. tandfonline.com Therefore, T6P acts as a fundamental signal that translates the availability of photoassimilates into tangible vegetative growth and biomass production. nih.gov
Modulation of Shoot and Root Architecture (e.g., Lateral Root Formation, Branching)
Root Architecture: T6P is a positive regulator of lateral root (LR) formation. pnas.orgpnas.org An intricate regulatory network has been identified where increased T6P levels in LR founder cells promote root branching. pnas.org This occurs through a dual mechanism involving two master kinases: T6P inhibits the energy-depletion sensor SnRK1 while activating the growth-promoting Target of Rapamycin (TOR) kinase. pnas.orgnih.gov The plant hormone auxin acts upstream in this pathway by transcriptionally repressing the gene for TPPB, an enzyme that degrades T6P. pnas.org This action leads to a localized increase in T6P, which then drives the formation of a new lateral root. pnas.org Additionally, mutations in TPP genes, such as tppi1, can lead to shortened primary roots, an effect linked to compromised auxin transport. nih.gov
Shoot Architecture: T6P also modulates shoot branching and apical dominance. oup.combohrium.com The gene for the primary T6P synthesis enzyme, TPS1, is expressed in axillary buds and the associated vasculature. bohrium.com Experiments lowering T6P levels specifically in axillary buds led to a strong delay in bud outgrowth and inhibited branching. bohrium.com Conversely, increasing T6P levels in the vasculature enhanced shoot branching, an effect accompanied by higher expression of FLOWERING LOCUS T (FT) and the up-regulation of sucrose transporters. bohrium.com This demonstrates that T6P acts both locally within the bud and systemically through the vasculature to signal sucrose status and regulate the outgrowth of axillary buds. bohrium.com
Table 2: Key Components in T6P-Mediated Architectural Development
| Developmental Process | Key Regulatory Component | Role in Pathway | Effect of T6P | Reference |
|---|---|---|---|---|
| Lateral Root Formation | SnRK1 | Master kinase (energy sensor) | T6P inhibits SnRK1 | pnas.orgnih.gov |
| TOR | Master kinase (growth promoter) | T6P activates TOR | pnas.orgnih.gov | |
| TPPB | T6P phosphatase (degradation) | T6P levels increase when TPPB is repressed by auxin | pnas.org | |
| Auxin | Phytohormone | Represses TPPB, promotes T6P accumulation | pnas.orgnih.gov | |
| Shoot Branching | Axillary Buds | Site of T6P action | Local T6P is required for bud outgrowth | bohrium.com |
| Vasculature | Site of T6P synthesis/transport | Systemic T6P signals sucrose status, promotes branching | bohrium.com | |
| Sucrose Transporters | Membrane proteins | Up-regulated by high vascular T6P to facilitate sugar delivery | bohrium.com |
Timing of Developmental Transitions (e.g., Flowering)
The transition from vegetative growth to flowering is a critical, energy-intensive process that is tightly regulated by T6P. nih.govnih.gov T6P acts as a key signal of metabolic sufficiency, ensuring that plants only commit to reproduction when they have adequate carbohydrate reserves. mpg.de This is highlighted by the phenotype of tps1 mutants, which are extremely late flowering, even under environmental conditions that would normally induce flowering. researchgate.netnih.gov
The T6P pathway influences flowering time through multiple, integrated mechanisms.
Regulation of Florigen: In the leaves, T6P is absolutely required for the expression of FLOWERING LOCUS T (FT), the gene encoding the mobile flowering signal (florigen). mpg.de FT protein then travels to the shoot apical meristem to initiate the floral program. T6P thereby links the perception of inductive environmental signals like day length with the plant's internal carbon status to time FT expression optimally. mpg.de
Regulation of the Age Pathway: At the shoot apical meristem, T6P regulates the "age" or autonomous pathway of flowering. researchgate.net It does this by suppressing the expression of miR156. researchgate.netmpg.de This microRNA is a repressor of a family of transcription factors known as SQUAMOSA PROMOTER BINDING PROTEIN-LIKE (SPLs), which are key promoters of the juvenile-to-adult phase transition and flowering. mpg.de By inhibiting miR156, T6P promotes the expression of SPLs, thus facilitating the transition to the reproductive phase. researchgate.netmpg.de
Regulation of Floral Repressors: T6P signaling also negatively impacts the expression of major floral repressors, such as FLOWERING LOCUS C (FLC). nih.gov FLC is a well-known repressor in the vernalization and autonomous pathways, and its downregulation by the T6P pathway provides another route by which high carbon status can promote flowering. nih.gov
Through these interconnected pathways, T6P acts as a central hub, integrating environmental cues and endogenous developmental programs with the plant's metabolic state to ensure the timely and successful transition to flowering. mpg.denih.gov
Meristem Determinacy and Cell Fate Specification
Trehalose 6-phosphate and its metabolizing enzymes, particularly trehalose-6-phosphate (B3052756) phosphatases (TPPs), play a significant role in controlling the fate of meristems, the plant tissues responsible for generating new organs. Research in maize (Zea mays) has revealed that the TPPs RAMOSA3 (RA3) and TPP4 are critical for establishing meristem determinacy. nih.govnih.govresearchgate.net Loss-of-function mutations in the genes encoding these proteins lead to a reduction in meristem determinacy, resulting in increased branching in the inflorescence (the flower-bearing structure). nih.govresearchgate.netnih.gov
Intriguingly, the regulatory function of these TPPs in meristem fate appears to be independent of their enzymatic activity. nih.govnih.gov Studies have shown that there is no correlation between the level of TPP enzymatic activity and the branching phenotype. nih.gov Furthermore, a catalytically inactive version of the RA3 protein was able to complement the mutant phenotype, strongly suggesting a non-enzymatic, or "moonlighting," function for these proteins in regulating meristem development. nih.gov This non-catalytic role is supported by the nuclear localization of RA3, where it has been observed to accumulate in nuclear condensates that are enriched with RNA Polymerase II, the enzyme responsible for transcribing DNA into RNA. biorxiv.org This co-localization suggests that RA3 may be directly involved in regulating the transcription of genes that control meristem determinacy. biorxiv.org
The broader T6P pathway is also implicated in specifying cell fate. In Arabidopsis thaliana, the primary enzyme for T6P synthesis, TREHALOSE-6-PHOSPHATE SYNTHASE1 (TPS1), is essential for the transition from embryonic to vegetative development. nih.govfrontiersin.org The regulation of T6P levels within the shoot apical meristem is critical for developmental transitions, such as flowering. frontiersin.org
Table 1: Key Proteins in Meristem Determinacy Regulated by the Trehalose 6-Phosphate Pathway
| Protein | Organism | Function in Meristem Determinacy | Supporting Evidence |
| RAMOSA3 (RA3) | Zea mays | Promotes meristem determinacy; loss of function leads to increased inflorescence branching. nih.govfrontiersin.org | Non-catalytic function; co-localizes with RNA Polymerase II in the nucleus. nih.govbiorxiv.org |
| TPP4 | Zea mays | Acts redundantly with RA3 to control meristem determinacy. nih.govresearchgate.net | Double mutants (ra3;tpp4) show a more severe branching phenotype than single mutants. nih.gov |
| TREHALOSE-6-PHOSPHATE SYNTHASE1 (TPS1) | Arabidopsis thaliana | Essential for the transition to reproductive development. nih.gov | Loss-of-function mutations are embryo-lethal and impair the floral transition when rescued. nih.gov |
Cross-Talk with Phytohormone Signaling Pathways
Trehalose 6-phosphate signaling is intricately connected with the signaling pathways of major plant hormones, acting as a crucial link between metabolic status and hormonal control of development.
Interactions with Auxin Homeostasis and Signaling
A significant body of evidence points to a close and complex relationship between T6P and auxin, a key regulator of plant growth and development. T6P has been shown to promote the biosynthesis of auxin. researchgate.netnih.gov In developing pea (Pisum sativum) seeds, elevated levels of T6P stimulate the expression of the auxin biosynthesis gene TRYPTOPHAN AMINOTRANSFERASE RELATED2 (TAR2). researchgate.netnih.gov This increase in auxin concentration is necessary for the proper filling of seeds, indicating that auxin acts downstream of the T6P signal in this developmental process. researchgate.netnih.gov
The interaction is not unidirectional. Auxin signaling can, in turn, influence the T6P pathway. For instance, auxin can transcriptionally down-regulate the expression of the TPP gene TPPB in lateral root cells. pnas.orgpnas.org This suggests a feedback loop where auxin can modulate the levels of T6P to fine-tune developmental processes like lateral root formation.
Furthermore, TPPs themselves can influence auxin homeostasis. In Arabidopsis, the overexpression of the AtTPPI gene leads to increased auxin accumulation. nih.gov Conversely, in mutants lacking AtTPPI, the expression of genes such as GH3.3 and GH3.9, which encode enzymes that inactivate auxin by conjugating it to amino acids, is upregulated. nih.gov This indicates that TPPs can modulate auxin levels by influencing the expression of genes involved in auxin metabolism.
Modulation of Abscisic Acid (ABA) Responses
Trehalose 6-phosphate signaling also intersects with the abscisic acid (ABA) pathway, particularly in the context of stress responses. ABA is a key hormone involved in mediating plant responses to abiotic stresses such as drought. There is a synergistic relationship between trehalose, the product of T6P dephosphorylation, and ABA in regulating processes like root growth and stomatal closure. nih.govnih.gov
The expression of certain TPP genes is directly influenced by ABA. In Arabidopsis, the expression of the TPPE gene is induced by ABA. nih.govnih.govresearchgate.net This induction is mediated by the ABA-responsive transcription factor ABA RESPONSE ELEMENT BINDING FACTOR2 (ABF2), which directly binds to the promoter of the TPPE gene to activate its expression. nih.govnih.govresearchgate.net The resulting increase in TPPE activity leads to higher trehalose production, which in turn enhances the ABA-mediated inhibition of root growth and promotion of stomatal closure. nih.govnih.gov This regulatory module represents a new branch of the ABA signaling pathway, where T6P metabolism is a key component in executing ABA-dependent stress responses. nih.gov
Table 2: Interaction between Trehalose 6-Phosphate Pathway and Phytohormone Signaling
| Interacting Hormone | Key Gene/Protein in T6P Pathway | Effect of Interaction | Research Finding |
| Auxin | Trehalose 6-phosphate (T6P) | Promotes auxin biosynthesis. researchgate.netnih.gov | T6P upregulates the expression of the auxin biosynthesis gene TAR2. researchgate.netnih.gov |
| Auxin | Trehalose-6-phosphate phosphatase B (TPPB) | Auxin down-regulates TPPB expression. pnas.orgpnas.org | This feedback loop is involved in lateral root formation. pnas.orgpnas.org |
| Auxin | Trehalose-6-phosphate phosphatase I (AtTPPI) | AtTPPI influences auxin homeostasis. nih.gov | Overexpression of AtTPPI increases auxin levels, while its absence upregulates auxin-conjugating genes GH3.3 and GH3.9. nih.gov |
| Abscisic Acid (ABA) | Trehalose-6-phosphate phosphatase E (TPPE) | ABA induces TPPE expression, leading to enhanced ABA responses. nih.govnih.gov | The transcription factor ABF2 directly activates TPPE expression, promoting trehalose production and ABA-mediated stomatal closure and root growth inhibition. nih.govnih.govresearchgate.net |
Regulation of Circadian Rhythm and Diurnal Metabolic Fluctuations
The T6P signaling pathway is also involved in the regulation of the circadian clock and the management of daily fluctuations in metabolism. The circadian clock is an internal timekeeping mechanism that allows plants to anticipate and adapt to the daily changes in light and temperature.
A key area where T6P and the circadian clock interact is in the regulation of starch metabolism. nih.govplantae.org Plants accumulate starch during the day through photosynthesis and then break it down at night to provide a steady supply of energy for growth and maintenance. The rate of starch degradation is under circadian control to ensure that the reserves last until dawn. plantae.orgoup.com T6P has been shown to inhibit the breakdown of starch. nih.gov The levels of T6P are influenced by sucrose availability, which fluctuates diurnally. This suggests that T6P acts as a signal that integrates information about the plant's current metabolic status (sucrose levels) with the circadian clock's programmed rate of starch mobilization. nih.gov This interaction helps to fine-tune carbon allocation and prevent premature exhaustion of starch reserves. nih.gov
Furthermore, T6P has been found to affect the expression of genes involved in light signaling pathways. nih.gov These light signaling pathways are themselves closely intertwined with the circadian clock, as light is a primary environmental cue that entrains the clock. By influencing light signaling, T6P can indirectly impact the functioning of the circadian oscillator and the rhythmic expression of numerous genes that control plant growth and development. nih.gov The connection between T6P, metabolic status, and the circadian clock highlights the role of this signaling molecule in coordinating plant growth with the daily cycles of the environment.
Genetic and Molecular Biology of Trehalose 6 Phosphate Pathways
Identification and Characterization of Trehalose (B1683222) 6-Phosphate Related Gene Families
The advent of whole-genome sequencing has enabled comprehensive studies of the gene families encoding the enzymes of the trehalose biosynthesis pathway across the plant kingdom.
Genome-wide analyses have revealed that both the TPS and TPP gene families are widespread and have expanded in various plant lineages. nih.gov In plants, TPS genes encode proteins that typically contain both a TPS domain and a TPP-like domain, whereas TPP genes encode smaller proteins with only a TPP domain. nih.govplos.org
Studies in model organisms and crop plants have identified varying numbers of TPS and TPP genes, suggesting species-specific evolution and functional diversification. For instance, the genome of the model plant Arabidopsis thaliana contains 11 TPS genes (AtTPS1–AtTPS11) and 10 TPP genes (AtTPPA–AtTPPJ). nih.gov Similarly, rice (Oryza sativa) and wheat (Triticum aestivum) also possess large families of these genes. nih.govnih.gov A genome-wide study in common wheat identified 31 TaTPP genes, while cultivated peanut (Arachis hypogaea) has been found to contain 16 AhTPS and 17 AhTPP genes. nih.govnih.gov
Table 1: Number of TPS and TPP Genes Identified in Genome-Wide Analyses of Various Plant Species
| Species | Number of TPS Genes | Number of TPP Genes |
| Arabidopsis thaliana | 11 nih.govnih.gov | 10 nih.govnih.gov |
| Oryza sativa (rice) | 11 nih.govnih.gov | 10 nih.gov |
| Triticum aestivum (wheat) | Not specified | 31 nih.govnih.gov |
| Arachis hypogaea (peanut) | 16 nih.govfrontiersin.org | 17 nih.govfrontiersin.org |
| Populus trichocarpa (poplar) | 12 plos.org | Not specified |
| Rosa chinensis (rose) | Not specified | 11 mdpi.com |
| Theaceae family (10 species) | 102 (total) nih.gov | Not specified |
This table is interactive. You can sort the columns by clicking on the headers.
These analyses have shown that while multiple genes exist, often only a few, or even a single one (like AtTPS1 in Arabidopsis), encode a catalytically active TPS enzyme. nih.govnih.gov In contrast, all identified TPP proteins in Arabidopsis have been shown to possess TPP enzymatic activity. nih.govnih.gov
Phylogenetic analyses of the TPS gene family consistently group the genes into two main clades: Class I and Class II. nih.govnih.govplos.org These classes differ in their gene structure, expression patterns, and enzymatic activity. nih.gov Class I TPS genes, such as AtTPS1-AtTPS4 in Arabidopsis, are considered the catalytically active forms. nih.gov Class II TPS genes (AtTPS5-AtTPS11 in Arabidopsis) are generally thought to lack TPS activity, and their TPP-like domain has also lost enzymatic function during evolution. nih.govplos.org The function of Class II TPS proteins remains largely unknown, but they are hypothesized to have regulatory roles. nih.gov
The evolutionary history of these gene families is ancient, predating the divergence of major plant lineages. exlibrisgroup.com The expansion of both the TPS and TPP gene families in plants is thought to have been driven primarily by gene duplication events, particularly segmental duplications. nih.govnih.gov This expansion has contributed to the functional diversity observed in plant stress responses. nih.gov Collinearity analyses in species like peach and peanut have revealed high homology with Arabidopsis, indicating that TPS genes are highly conserved throughout evolution. nih.gov
The TPP gene family in wheat has been classified into five clades based on phylogenetic analysis, showing a close evolutionary relationship with barley, Brachypodium distachyon, and rice. nih.gov Similarly, analysis in Theaceae species categorized TPS genes into two primary subfamilies and six distinct clades, with segmental duplication being the main driver of their evolution. nih.gov
Functional Genomics Approaches
To understand the specific roles of individual TPS and TPP genes, researchers employ a variety of functional genomics techniques.
Mutational analysis involves creating and studying organisms with altered gene function. Loss-of-function mutations, often knockouts, eliminate or reduce the gene's activity, while gain-of-function mutations enhance or alter it. youtube.com
A key finding from this approach is the essential nature of TPS1 in Arabidopsis thaliana. Loss-of-function tps1 mutants are embryo-lethal, with development arresting at the torpedo (B1668785) stage. nih.govnih.gov This demonstrates that T6P synthesis is indispensable for proper embryo development. nih.gov In contrast, loss-of-function mutations in other TPS or TPP genes can lead to more subtle or condition-specific phenotypes. For example, a mutation in AtTPPF resulted in a drought-sensitive phenotype in Arabidopsis. nih.gov Similarly, tps5 mutants in Arabidopsis showed decreased heat tolerance. mdpi.com
Gain-of-function approaches are less common but can be informative. The concept involves increasing a gene's activity, which for a gene like a tumor suppressor, could be beneficial, whereas for an oncogene, it could be detrimental. youtube.com In the context of T6P pathways, this is more frequently studied through overexpression.
Gene silencing (e.g., using RNA interference or microRNAs) and overexpression are powerful tools to modulate the levels of specific gene products and observe the resulting physiological and metabolic changes.
Overexpression of TPS genes has been shown to enhance tolerance to various abiotic stresses. For example, overexpressing AtTPS1 in tobacco conferred resistance to drought and temperature stress. mdpi.com In sugarcane, overexpression of the E. coli TPS gene (otsA) led to lower sucrose (B13894) levels in mature cane, while overexpression of the TPP gene (otsB) resulted in increased sucrose levels. nih.gov Overexpression of AtTPPF and AtTPPI in Arabidopsis improved drought tolerance, and overexpression of AtTPPD enhanced salt tolerance. nih.govmdpi.com
Conversely, gene silencing has been used to reduce the expression of specific TPS genes. In sugarcane, partial silencing of native TPS expression led to lower levels of glucose and fructose (B13574) in immature stalks and lower sucrose in mature internodes. nih.gov These studies highlight the delicate balance of T6P levels in regulating carbon metabolism and stress responses.
Table 2: Summary of Phenotypes from Gene Silencing and Overexpression Studies
| Gene Manipulated | Species | Method | Key Phenotypic Outcome(s) |
| AtTPS1 | Tobacco | Overexpression | Enhanced osmotic, drought, and temperature stress resistance. mdpi.com |
| GhTPS11 | Arabidopsis | Overexpression | Increased tolerance to heat, drought, and salt stress. mdpi.com |
| otsA (E. coli TPS) | Sugarcane | Overexpression | Lowered sucrose levels in mature cane. nih.gov |
| otsB (E. coli TPP) | Sugarcane | Overexpression | Increased sucrose levels in mature cane. nih.gov |
| Native TPS | Sugarcane | Gene Silencing | Lowered sucrose and glucose in mature tissue. nih.gov |
| AtTPPF | Arabidopsis | Overexpression | Increased drought tolerance and trehalose accumulation. nih.gov |
| AtTPPI | Arabidopsis | Overexpression | Increased drought resistance and water use efficiency. mdpi.com |
| AtTPPD | Arabidopsis | Overexpression | Improved salt tolerance. nih.gov |
This table is interactive. You can sort the columns by clicking on the headers.
Analyzing the global changes in transcripts (transcriptomics) and metabolites (metabolomics) in response to altered T6P levels provides a systems-level view of the pathway's influence.
In Arabidopsis, inducing a 4-fold increase in T6P levels led to significant changes in over 13,000 transcripts. oup.comnih.gov Changes directly linked to the rise in T6P included the repression of photosynthesis-related genes and the induction of growth-related processes like ribosome biogenesis. oup.comnih.gov Furthermore, elevated T6P was shown to repress starvation-related genes, consistent with the known inhibition of the energy-sensing kinase SnRK1 by T6P. oup.comnih.gov
Metabolome analyses complement these findings. In sugarcane, manipulating TPS and TPP expression altered the profiles of various soluble sugars. nih.gov In myoblasts, metabolomic analysis revealed that trehalose treatment modulated oxidant and amino acid metabolism, contributing to its protective effects against oxidative stress. nih.gov Integrated gene-metabolite network analysis in wheat under heat stress showed that exogenous trehalose application affected metabolic pathways including the TCA cycle and amino acid metabolism, alongside changes in the expression of related genes. researchgate.net These "omics" approaches are crucial for uncovering the complex network of interactions through which the T6P pathway exerts its control over plant function.
Subcellular Localization of Trehalose 6-Phosphate Pathway Enzymes
The efficacy of the Trehalose 6-phosphate (T6P) signaling pathway is intrinsically linked to the spatial distribution of its core enzymes, Trehalose-6-Phosphate (B3052756) Synthase (TPS) and Trehalose-6-Phosphate Phosphatase (TPP), within the cell. Research across various plant species has revealed that these enzymes are not uniformly distributed but are targeted to specific subcellular compartments, a localization that is crucial for their regulatory functions.
The primary enzyme for T6P synthesis, TPS1, exhibits a complex and dynamic localization pattern in the model plant Arabidopsis thaliana. Studies using GUS and GFP fusion proteins have shown that TPS1 is predominantly found in the nucleus. oup.complantae.org This nuclear localization suggests a direct role in regulating gene expression, linking metabolic status to transcriptional changes. oup.com Beyond the nucleus, TPS1 has also been identified in the phloem-loading zone and guard cells of leaves, as well as in the vasculature of roots and the shoot apical meristem. plantae.orgnih.gov This distribution highlights its importance in both systemic signaling of sucrose status and local metabolic regulation in key tissues. nih.gov In seedling roots, TPS1-GFP has been observed specifically in the nuclei of phloem companion cells and more diffusely within sieve elements, implying a cytosolic presence in the latter. oup.com Further studies in tobacco have detected the enzyme in the cytosol, vacuoles, and cell wall, with occasional sightings in chloroplasts. nih.gov In general, T6P is mainly found in the cytoplasm, with smaller amounts in vacuoles and chloroplasts. mdpi.com This cytosolic T6P is thought to act as a signal linking the carbon status in the cytosol with starch metabolism in the chloroplasts. nih.gov
Trehalose-6-Phosphate Phosphatase (TPP) enzymes, which dephosphorylate T6P, also show specific subcellular targeting. In groundnut (Arachis hypogaea), two TPP proteins, AhTPP1A and AhTPP5A, were found to be located in both the cytoplasm and the nucleus. nih.gov Similarly, in Arabidopsis, GFP-tagged TPPI was localized in meristems, vascular tissues, and within the nuclei. researchgate.net Predictive models have also suggested that several TPP isoforms may be targeted to plastids, although this requires experimental confirmation. researchgate.net The dual localization of these enzymes in both the nucleus and cytoplasm suggests they may have multiple roles, participating directly in nuclear signaling events as well as modulating the cytosolic pool of T6P.
Table 1: Subcellular Localization of T6P Pathway Enzymes in Plants
| Enzyme | Organism | Subcellular Location(s) | Citation(s) |
| Trehalose-6-Phosphate Synthase (TPS) | |||
| AtTPS1 | Arabidopsis thaliana | Nucleus, Phloem-loading zone, Guard cells, Root vasculature, Shoot apical meristem, Cytosol (sieve elements) | oup.complantae.orgnih.govoup.com |
| AtTPS1 | Arabidopsis thaliana | Cytoplasm | nih.gov |
| TPS | Tobacco (Nicotiana tabacum) | Vacuoles, Cell wall, Cytosol, Chloroplasts, Nucleus | nih.gov |
| Trehalose-6-Phosphate Phosphatase (TPP) | |||
| AhTPP1A, AhTPP5A | Groundnut (Arachis hypogaea) | Cytoplasm, Nucleus | nih.gov |
| AtTPPI | Arabidopsis thaliana | Meristems, Vascular tissues, Nuclei | researchgate.net |
| TPPs (Predicted) | Arabidopsis thaliana | Plastids | researchgate.net |
Protein-Protein Interactions within Trehalose 6-Phosphate Signaling Hubs
The Trehalose 6-phosphate (T6P) signaling pathway operates through intricate networks of protein-protein interactions that form signaling hubs. These hubs integrate metabolic information, primarily sucrose availability, with downstream regulatory networks controlling plant growth and development.
A central interaction within this hub is the direct inhibition of the SNF1-related protein kinase 1 (SnRK1) by T6P. nih.govfrontiersin.org SnRK1 is a crucial energy sensor that, when active under low-sugar conditions, promotes catabolic processes and inhibits growth. frontiersin.org T6P acts as a non-competitive inhibitor of SnRK1, thereby relieving SnRK1's repressive functions when sugar levels are high and promoting a shift from catabolism to anabolism. portlandpress.comnih.gov This T6P/SnRK1 module is considered a core mechanism for regulating resource allocation throughout the plant. portlandpress.com The SnRK1 complex itself is activated through protein-protein interaction; its catalytic subunit, KIN10, must bind to an upstream activating kinase, GRIK1, which facilitates its phosphorylation and activation. nih.gov The binding of T6P to KIN10 weakens its affinity for GRIK1, preventing this activation. nih.gov
Beyond the direct T6P-SnRK1 interaction, the enzymes of the T6P pathway themselves engage in complex formations. In rice (Oryza sativa), yeast two-hybrid and co-immunoprecipitation assays have demonstrated a complex network of interactions among OsTPS proteins. nih.gov The single active TPS enzyme, OsTPS1, was shown to interact with inactive Class II TPS proteins, such as OsTPS5 and OsTPS8. nih.govmdpi.com Gel filtration assays further suggest that these proteins co-fractionate into large complexes, implying that the inactive TPS members may serve a regulatory function, potentially modulating the activity or stability of the active OsTPS1 enzyme to fine-tune T6P levels. nih.gov Additionally, other protein interactions have been identified, such as the binding of a cauliflower TPS to 14-3-3 proteins, which are known to be responsive to the nutritional status of the cell. pnas.org The T6P/SnRK1 pathway also intersects with other major signaling pathways, including the Target of Rapamycin (TOR) kinase pathway, which is activated by T6P and has an antagonistic role to SnRK1 in promoting growth. nih.gov
Table 2: Key Protein-Protein and Metabolite-Protein Interactions in the T6P Signaling Hub
| Interacting Component 1 | Interacting Component 2 | Interaction Type | Functional Consequence | Organism(s) | Citation(s) |
| Trehalose 6-Phosphate (T6P) | SnRK1 (Kinase) | Inhibition | Relieves repression of growth, promotes anabolism | Arabidopsis, Wheat, Maize | nih.govfrontiersin.orgportlandpress.com |
| Trehalose 6-Phosphate (T6P) | KIN10 (SnRK1 subunit) | Binding | Weakens KIN10 affinity for GRIK1, preventing SnRK1 activation | Arabidopsis thaliana | nih.gov |
| KIN10 (SnRK1 subunit) | GRIK1 (Activating kinase) | Binding/Phosphorylation | Activation of SnRK1 | Arabidopsis thaliana | nih.gov |
| OsTPS1 (Active TPS) | OsTPS5, OsTPS8 (Inactive TPS) | Protein-protein interaction | Formation of TPS complexes, potential regulation of T6P synthesis | Rice (Oryza sativa) | nih.govmdpi.com |
| TPS (Enzyme) | 14-3-3 Proteins | Protein-protein interaction | Potential regulation of TPS stability in response to carbon supply | Cauliflower | pnas.org |
| T6P Signaling Pathway | TOR Kinase Pathway | Crosstalk | T6P activates TOR, promoting growth (antagonistic to SnRK1) | Plants | nih.gov |
Role of Trehalose 6 Phosphate in Organismal Responses
Responses to Abiotic Environmental Stressors in Plants
The T6P signaling pathway is integral to how plants perceive and adapt to adverse environmental conditions. mdpi.comresearchgate.netresearchgate.net Genetic modification of the trehalose (B1683222) pathway has been shown to enhance tolerance to multiple abiotic stressors, including drought, salinity, and extreme temperatures, by modulating carbon metabolism and resource allocation. oup.comnih.gov Increasing T6P levels can promote growth and biosynthetic pathways, aiding in recovery from stress, while decreasing its levels can trigger the mobilization of carbon reserves to endure the stressful period. oup.comnih.gov
Trehalose 6-phosphate is a central player in the complex network of responses that enable plants to adapt to drought conditions. Its role extends beyond simple osmoprotection, which is minimal due to the low concentrations of its downstream product, trehalose, in most plants. nih.govresearchgate.net Instead, the significance of the T6P pathway lies in its signaling function, which modulates physiological and genetic responses to water scarcity. researchgate.netnih.gov
One of the key adaptation mechanisms influenced by this pathway is the regulation of stomatal apertures to control water loss. nih.govmdpi.com Members of the trehalose-6-phosphate (B3052756) phosphatase (TPP) gene family, which dephosphorylate T6P into trehalose, have been shown to participate in adjusting stomatal openings. nih.govmdpi.com For instance, research in Arabidopsis thaliana has demonstrated that the TPP gene AtTPPI enhances drought resistance by decreasing stomatal apertures, thereby improving water use efficiency (WUE). nih.govmdpi.com Overexpression of another TPP family gene, AtTPPF, also resulted in significantly increased drought tolerance. nih.gov
Furthermore, the T6P pathway interacts with abscisic acid (ABA) signaling, a crucial hormonal pathway for drought response. mdpi.com T6P has been linked to ABA sensitivity, suggesting a coordinated regulation of drought adaptation strategies. mdpi.com Genetic engineering studies have consistently shown that modifying the expression of T6P pathway genes can improve drought tolerance. Overexpression of AtTPS1 (a trehalose-6-phosphate synthase) in Arabidopsis increased T6P levels and enhanced drought tolerance. researchgate.net Similarly, transgenic rice expressing microbial trehalose biosynthesis genes showed better performance and higher photosynthesis rates under drought conditions. nih.gov Chemically increasing T6P in wheat has also been shown to improve growth recovery after a period of drought. nih.gov
Table 1: Research Findings on T6P Pathway and Drought Stress
| Gene/Approach | Organism | Key Finding | Reference |
|---|---|---|---|
| Overexpression of AtTPPI | Arabidopsis thaliana | Enhances drought tolerance by decreasing stomatal apertures and improving root architecture. | nih.govmdpi.com |
| Overexpression of AtTPPF | Arabidopsis thaliana | Significantly increased drought tolerance and accumulation of trehalose and soluble sugars. | nih.gov |
| Overexpression of AtTPS1 | Arabidopsis thaliana | Increased levels of T6P and trehalose, contributing to enhanced drought tolerance. | researchgate.net |
| Chemical induction of T6P | Wheat (Triticum aestivum) | Improved grain size and growth recovery from drought stress. | nih.gov |
| Overexpression of rice TPP gene | Rice (Oryza sativa) | Led to significant yield improvement and drought tolerance. | nih.gov |
The trehalose biosynthesis pathway, with T6P as its central signaling metabolite, plays a significant role in helping plants tolerate temperature extremes. mdpi.com Concentrations of trehalose, the final product of the pathway, are known to increase when plants are exposed to abiotic stressors, including heat and cold. The T6P pathway interacts with other metabolic and hormonal signals to reprogram metabolism, which is fundamental for adaptation to temperature stress. nih.gov
In response to cold stress, T6P levels can accumulate due to a buildup of sugars. nih.gov While cold temperatures may block the immediate growth response, the elevated T6P primes the plant's gene expression for a rapid growth spurt upon returning to warmer conditions. nih.gov This mechanism is crucial for recovery after a cold period. Studies in rice have shown that TPP activity and trehalose levels transiently increase in response to cold, and overexpression of the rice gene OsTPP1 made the plants more tolerant to cold stress. oup.com Transgenic rice expressing fused E. coli trehalose synthesis genes also demonstrated better performance under cold stress conditions. nih.gov
Regarding heat stress, genome-wide studies of genes encoding trehalose pathway enzymes suggest they have a role in stress tolerance. nih.gov In tomato, for example, the majority of genes for trehalose-phosphate synthase (TPS) and trehalose-phosphate phosphatase (TPP) were induced by heat stress, indicating their importance during adaptation to high temperatures. mdpi.com The accumulation of T6P is linked to regulating the plant's energy status and modulating carbon allocation, which helps maintain cellular homeostasis under heat stress. nih.gov
Table 2: T6P Pathway Response to Temperature Stress
| Organism | Stress Type | Observed Response | Reference |
|---|---|---|---|
| Rice (Oryza sativa) | Cold | Transient increase in TPP activity and trehalose levels; OsTPP1 overexpression confers cold tolerance. | oup.com |
| Tomato (Solanum lycopersicum) | Heat | Induction of the majority of TPS and TPP genes, suggesting a role in heat stress adaptation. | mdpi.com |
| Arabidopsis thaliana | Cold | T6P accumulation primes gene expression for a growth burst upon return to warmth. | nih.gov |
| Rice (Oryza sativa) | Cold | Transgenic plants with fused E. coli trehalose genes showed improved performance. | nih.gov |
The trehalose pathway is fundamentally involved in plant responses to salinity and the associated osmotic stress. High salt concentrations in the soil create both ionic toxicity and osmotic stress, which adversely affect plant growth and development. T6P and its downstream product, trehalose, help mitigate these effects by acting as signaling molecules and compatible solutes. researchgate.net
Under saline conditions, plants adjust their pool of compatible solutes to cope with the high external osmotic potential. The trehalose pathway contributes to this by modulating sugar metabolism and ion homeostasis. oup.com Overexpression of various TPS isoforms from rice conferred enhanced resistance to salinity. oup.com Similarly, transgenic rice overexpressing OsTPP1 became more tolerant to salt stress. oup.com In tomato seedlings, exogenous application of trehalose was found to effectively alleviate salt stress and enhance salt tolerance by altering sugar accumulation and distribution and by increasing the content of the stress hormone ABA. nih.gov
Research on wheat and mustard seedlings demonstrated that both trehalose and T6P could overcome the negative impacts of salt and osmotic stress (induced by PEG 6000). researchgate.net Their application helped reduce the accumulation of sodium (Na) in the shoots and roots of the seedlings while increasing the uptake of essential cations like potassium (K), calcium (Ca), and magnesium (Mg). researchgate.net In tomato plants subjected to salt stress, foliar application of trehalose improved the potassium to sodium transport selectivity ratio (SK–Na) and upregulated the expression of genes related to ion transport.
Table 3: Effects of the T6P Pathway on Salinity and Osmotic Stress
| Organism | Treatment/Modification | Key Finding | Reference |
|---|---|---|---|
| Tomato (Solanum lycopersicum) | Exogenous trehalose | Alleviated salt stress by improving photosynthetic performance and maintaining mineral ion homeostasis. | |
| Wheat & Mustard | Exogenous trehalose and T6P | Reduced Na accumulation and increased K, Ca, and Mg uptake under salt and water deficit stresses. | researchgate.net |
| Rice (Oryza sativa) | Overexpression of OsTPP1 | Conferred enhanced tolerance to salinity and cold stress. | oup.com |
| Arabidopsis thaliana | Overexpression of AtTPPD | Plants were more tolerant to high salinity stress, correlating with high starch and soluble sugar levels. | oup.com |
| Tomato (Solanum lycopersicum) | Exogenous trehalose | Induced salt stress response by increasing ABA content and regulating related gene expression. | nih.gov |
A common consequence of various abiotic stresses, including drought, salinity, and temperature extremes, is the overproduction of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and the superoxide (B77818) anion (O₂⁻). This leads to oxidative stress, which can damage cellular components like membranes, proteins, and DNA. The trehalose 6-phosphate pathway plays a crucial role in mitigating this damage by enhancing the plant's antioxidant defense systems. nih.govresearchgate.net
Studies have shown that modulating the T6P pathway can reduce markers of oxidative stress. In wheat seedlings under salt and water deficit conditions, the application of trehalose and T6P reduced levels of hydrogen peroxide and thiobarbituric acid-reactive substances (TBARS), which are indicators of lipid peroxidation. researchgate.net This reduction in oxidative damage was accompanied by an increase in the activity of both enzymatic and non-enzymatic antioxidants. researchgate.net For instance, in tomato leaves stressed with salt, exogenous trehalose application elevated the activities of key antioxidant enzymes like superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT), and upregulated the expression of the genes encoding them.
The mechanism involves T6P's role as a signaling hub that can influence the expression of stress-responsive genes and the accumulation of protective compounds. nih.gov In Arabidopsis, plants overexpressing the TPP gene AtTPPF accumulated less H₂O₂ under drought conditions, a phenotype linked to increased levels of trehalose and total soluble sugars which can act as ROS scavengers. nih.gov Similarly, plants overexpressing another TPP, AtTPPD, were more tolerant to paraquat, a herbicide that generates ROS in chloroplasts, indicating that AtTPPD modifies tolerance to oxidative stress. oup.com
Table 4: T6P Pathway in Oxidative Stress Mitigation
| Organism | Stress Inducer | Effect of Trehalose/T6P Pathway | Reference |
|---|---|---|---|
| Wheat (Triticum aestivum) | Salinity & Water Deficit | Reduced H₂O₂ and TBARS levels; increased enzymatic and non-enzymatic antioxidants. | researchgate.net |
| Tomato (Solanum lycopersicum) | Salinity | Elevated activities of SOD, POD, and CAT; reduced accumulation of H₂O₂ and O₂⁻. | |
| Arabidopsis thaliana (AtTPPF OE) | Drought | Accumulated less H₂O₂; increased trehalose and soluble sugars. | nih.gov |
| Arabidopsis thaliana (AtTPPD OE) | Paraquat (Oxidative) | Showed increased tolerance to oxidative stress. | oup.com |
| Sunflower (Helianthus annuus) | Lead Acetate (B1210297) | Enhanced antioxidant defense against heavy metal-induced oxidative stress. | nih.gov |
The protective role of the trehalose pathway extends to mitigating the toxic effects of heavy metals and other chemical stressors in the environment. nih.govresearchgate.net Heavy metals like lead (Pb), cadmium (Cd), and arsenic (As) can severely impair plant growth and metabolic functions.
Research on sunflower (Helianthus annuus L.) exposed to lead acetate stress demonstrated that the exogenous application of trehalose significantly mitigated the metal's toxic effects. nih.gov The presence of heavy metal stress negatively impacted plant growth, biomass, water relations, and chlorophyll (B73375) content, while increasing stress markers like malondialdehyde (MDA) and hydrogen peroxide (H₂O₂). nih.gov However, treatment with trehalose helped to counteract these detrimental effects by improving plant physiology, enhancing water relations, and bolstering the antioxidant defense system to combat the oxidative stress induced by the metal. nih.gov The activities of antioxidant enzymes such as superoxide dismutase (SOD), peroxidase (POD), ascorbate (B8700270) peroxidase (APX), and catalase (CAT) were better maintained in the trehalose-treated plants under heavy metal stress. nih.gov This suggests that the T6P pathway contributes to heavy metal detoxification and tolerance, likely through its established role in managing oxidative stress and regulating metabolic balance. nih.gov
Waterlogging, or flooding, imposes a severe abiotic stress on most terrestrial plants by creating hypoxic (low oxygen) or anoxic (no oxygen) conditions in the root zone. This leads to an energy and carbon crisis due to impaired respiration and photosynthesis. The trehalose 6-phosphate signaling pathway is a key component of the plant's response to these low-oxygen conditions, particularly in facilitating germination and growth under submergence. mdpi.com
In rice (Oryza sativa), a semi-aquatic plant, tolerance to anaerobic germination is a critical trait. Research has identified a quantitative trait locus (QTL) for this trait that contains the gene OsTPP7, a trehalose-6-phosphate phosphatase. mdpi.com During anaerobic germination, plants need to mobilize stored sugars, like starch, to fuel growth. High levels of T6P, which signal sugar availability, would normally inhibit starch breakdown by repressing the energy-sensing kinase SnRK1. However, in tolerant rice varieties, the induction of OsTPP7 under anoxia leads to the degradation of T6P. This reduction in T6P levels relieves the inhibition of SnRK1, facilitating starch mobilization and providing a strong flux of sugars to fuel germination and coleoptile elongation even in the absence of oxygen.
This mechanism highlights a sophisticated regulatory loop where the T6P pathway is modulated to override the typical sugar-sensing signals, thereby enabling survival and growth in a low-energy, submerged environment. Genetic modification approaches targeting the T6P pathway have shown promise in improving crop performance under flooding conditions. oup.com
Table 5: Role of T6P Pathway in Waterlogging Stress
| Organism | Gene/Process | Function Under Waterlogging/Hypoxia | Reference |
|---|---|---|---|
| Rice (Oryza sativa) | OsTPP7 (a TPP gene) | Confers anaerobic germination tolerance by degrading T6P, which facilitates starch mobilization. | mdpi.com |
| Rice (Oryza sativa) | T6P/SnRK1 signaling | T6P degradation via OsTPP7 avoids the inhibition of SnRK1, allowing energy production for germination. | |
| General Crops | T6P pathway modification | Genetic approaches have been used to improve crop performance under flooding conditions. | oup.com |
Modulation of Biotic Interactions and Pathogen Responses (Non-Human)
Role in Fungal Pathogenesis and Virulence
Trehalose 6-phosphate (T6P) and the enzymes responsible for its synthesis and breakdown are pivotal for the virulence of numerous fungal pathogens. nih.govnih.gov The trehalose biosynthesis pathway is considered an attractive target for antifungal drugs because it is essential for many fungal pathogens but absent in their mammalian hosts. nih.govexeter.ac.uktandfonline.comtandfonline.comnih.gov In many pathogenic fungi, enzymes in this pathway are crucial for traits like growth at host temperatures (thermotolerance), cell wall integrity, and the regulation of glycolysis. exeter.ac.uktandfonline.comnih.gov
In the rice blast fungus, Magnaporthe oryzae, the T6P synthase, Tps1, is indispensable for its ability to cause disease. tandfonline.com Deletion of the TPS1 gene prevents the fungus from infecting plants. tandfonline.com This is because Tps1 acts as a central regulator of infection-related processes. tandfonline.com Furthermore, the accumulation of T6P in M. oryzae due to the disruption of the T6P phosphatase (MoTPS2) leads to defects in fungal development and pathogenicity. nih.gov This accumulation impairs the assembly of the cell wall by disrupting the organization of actin, which is necessary for the proper distribution of chitin (B13524) synthases. nih.gov
In the human pathogen Aspergillus fumigatus, T6P metabolism is critical for virulence. nih.govnih.gov Mutants lacking the T6P phosphatase (OrlA) accumulate high levels of T6P, which leads to defects in the cell wall and renders the fungus virtually non-virulent in animal models of invasive aspergillosis. nih.govnih.govresearchgate.net This highlights the importance of maintaining T6P homeostasis. Similarly, in other human pathogens like Candida albicans and Cryptococcus neoformans, the trehalose biosynthesis pathway is essential for virulence. nih.govnih.govthebiogrid.orgpnas.org For instance, disrupting the TPS1 gene in C. albicans impairs its ability to form hyphae, a key virulence trait. pnas.org
| Fungus | Gene/Enzyme | Role of T6P/Pathway in Virulence | Phenotype of Mutant |
| Magnaporthe oryzae | Tps1 (T6P synthase) | Essential for appressorium function and plant infection. tandfonline.comnih.gov | Loss of pathogenicity. tandfonline.comnih.gov |
| Aspergillus fumigatus | OrlA (T6P phosphatase) | Required for cell wall integrity and virulence. nih.govnih.govresearchgate.net | Avirulent, defective cell wall. nih.govnih.govresearchgate.net |
| Candida albicans | Tps1 (T6P synthase) | Important for hyphae formation. pnas.org | Decreased infectivity. pnas.org |
| Cryptococcus neoformans | Tps2 (T6P phosphatase) | Important for virulence traits. pnas.org | Attenuated virulence. pnas.org |
Impact on Bacterial Virulence Mechanisms
The role of trehalose metabolism in bacterial virulence is pathogen-specific. exeter.ac.uktandfonline.comnih.gov While trehalose itself is a known virulence factor in some bacteria, the direct regulatory role of its precursor, T6P, is less universally defined but critically important through its position in the primary biosynthesis pathway. nih.govnih.gov
In Mycobacterium tuberculosis, the agent causing tuberculosis, trehalose is a vital component of the cell wall, contributing to its structural integrity and playing a key role in virulence. tandfonline.comtandfonline.comnih.govresearchgate.net The main pathway for trehalose production is the OtsA-OtsB2 pathway, which proceeds via T6P. nih.gov The enzyme T6P synthase (OtsA) catalyzes the formation of T6P from glucose-6-phosphate and UDP-glucose. nih.gov While many studies focus on the end-product, trehalose, and its derivatives like trehalose dimycolate (TDM or "cord factor"), the synthesis of T6P is an essential upstream step. tandfonline.comtandfonline.comnih.gov Disruption of the T6P pathway, such as in mutants with accumulated T6P, has been shown to decrease the virulence of M. tuberculosis. nih.gov This suggests that, similar to fungi, the proper regulation of T6P levels is crucial for mycobacterial pathogenicity. nih.gov
In other bacteria, the connection is less direct. For many, trehalose serves as a carbon source or a protectant against stress, which can indirectly contribute to virulence by enabling survival in the host. exeter.ac.uknih.gov However, unlike in fungi, T6P is not broadly established as a central metabolic regulator across all bacteria. nih.gov For instance, deleting the T6P synthase gene (otsA) in Salmonella enterica Typhimurium did not reduce its virulence in mice, indicating that the importance of this pathway varies significantly among different bacterial pathogens. tandfonline.com
Influence on Plant-Microbe Symbioses (e.g., Rhizobia-Legume Nodulation)
Trehalose and its precursor, T6P, play significant roles in the symbiotic relationship between legumes and nitrogen-fixing rhizobia bacteria. researchgate.netfrontiersin.org This interaction leads to the formation of root nodules, where bacteria convert atmospheric nitrogen into a form the plant can use. nih.gov
The metabolism of trehalose in rhizobia is important for signaling processes that affect plant growth and adaptation to stress. researchgate.netfrontiersin.org Inoculation of common bean (Phaseolus vulgaris) with Rhizobium etli strains that overexpress the T6P synthase gene led to an increase in the number of root nodules and enhanced nitrogen fixation parameters, ultimately improving drought tolerance and grain yield in the host plant. frontiersin.orgnih.gov
Involvement in Invertebrate Development and Pathogenicity (e.g., Nematodes, Insects)
In insects and other invertebrates, trehalose is the primary blood sugar, analogous to glucose in vertebrates, and is crucial for energy metabolism, development, and stress resistance. nih.govresearchgate.net The synthesis of trehalose occurs via the T6P pathway, making the enzymes T6P synthase (TPS) and T6P phosphatase (TPP) vital for these organisms. nih.govresearchgate.net
The TPS gene is critical for numerous biological processes in invertebrates, including growth, metamorphosis, chitin synthesis, and energy for flight. nih.gov In the model nematode Caenorhabditis elegans, deletion of the T6P phosphatase gene (gob-1) is lethal during early larval development. nih.gov This lethality can be rescued by also deleting the genes for T6P synthase (tps-1 and tps-2), demonstrating that the toxic accumulation of T6P is the cause of the developmental arrest. nih.gov
In insects, trehalose provides an immediate source of energy for activities like flight. nih.gov The TPS gene is highly expressed in tissues involved in energy production and is essential for normal development and stress recovery. nih.govresearchgate.net
Given that the trehalose synthesis pathway is absent in vertebrates, the enzymes involved, particularly TPS, are considered promising targets for developing novel and specific insecticides. nih.govnih.govresearchgate.net Inhibitors of TPS would disrupt critical physiological functions in insect pests, potentially offering a safer alternative to broad-spectrum pesticides with minimal off-target effects on humans and other vertebrates. nih.govresearchgate.net
Contribution to Metabolic Homeostasis in Non-Plant Organisms
Glycolytic Regulation in Fungi (e.g., Hexokinase Inhibition)
In fungi, particularly the yeast Saccharomyces cerevisiae, trehalose 6-phosphate is a critical allosteric regulator of glycolysis, the central pathway for glucose breakdown. nih.govnih.govresearchgate.net T6P acts as a potent inhibitor of the enzyme hexokinase, which catalyzes the first committed step of glycolysis: the phosphorylation of glucose. researchgate.netnih.govnih.gov
This inhibitory function is crucial for preventing an uncontrolled, rapid influx of glucose into the glycolytic pathway, a state that can lead to a toxic accumulation of sugar phosphates and deplete the cell's ATP reserves. nih.govresearchgate.net When yeast cells are exposed to high concentrations of glucose, the activity of T6P synthase (Tps1) increases, leading to a rise in the intracellular concentration of T6P. nih.gov This elevated T6P then binds to and inhibits hexokinase II, the primary hexokinase isozyme active during growth on glucose. nih.govnih.gov This creates a negative feedback loop that throttles the rate of glucose entry into glycolysis, ensuring that the metabolic flux is matched to the cell's capacity. nih.govnih.gov
Carbon Flux Control in Bacteria
Trehalose 6-phosphate (T6P) is a key intermediate in the biosynthesis of trehalose, a disaccharide that serves as a carbon source and a stress protectant in many bacteria. nih.govchemicalbook.com While in organisms like yeast and plants, T6P acts as a crucial signaling molecule that directly regulates the central carbon metabolic pathway of glycolysis, its role in bacterial carbon flux control appears to be more indirect and centered on the regulation of specific sugar uptake and utilization pathways. nih.govpnas.org
In bacteria such as Escherichia coli, the control of carbon flux related to trehalose metabolism is tightly regulated, particularly under varying environmental conditions like osmolarity. nih.govnih.gov Under low osmolarity conditions, E. coli can utilize external trehalose as a carbon source. nih.govnih.gov The transport of trehalose into the cell is mediated by a specific enzyme II complex of the phosphotransferase system (PTS), which is encoded by the treB gene. nih.govnih.gov This system phosphorylates trehalose as it is transported across the cell membrane, resulting in the intracellular accumulation of trehalose 6-phosphate. nih.govnih.gov
Once inside the cell, T6P is not funneled directly into glycolysis in its disaccharide phosphate (B84403) form. Instead, it is hydrolyzed by the enzyme trehalose-6-phosphate hydrolase, the product of the treC gene. nih.govuniprot.org This hydrolysis reaction yields glucose and glucose-6-phosphate, both of which are readily integrated into the glycolytic pathway to be metabolized for energy and biosynthetic precursors. nih.govnih.gov
The control of carbon flux from trehalose is primarily managed at the level of gene expression. Trehalose 6-phosphate itself acts as an inducer for the tre operon, which contains the treB and treC genes. nih.gov This creates a positive feedback loop where the presence of the substrate (T6P) upregulates the expression of the enzymes required for its own catabolism. The operon is also regulated by a repressor protein, TreR, which ensures that the genes are not expressed in the absence of T6P. nih.gov
This regulatory mechanism in bacteria stands in contrast to the well-documented role of T6P in yeast, such as Saccharomyces cerevisiae. In yeast, T6P directly inhibits the activity of hexokinase II, a key enzyme at the entry point of glycolysis. nih.govnih.gov This inhibition prevents an excessive influx of glucose into the glycolytic pathway, thereby avoiding the toxic accumulation of sugar phosphates. pnas.orgnih.gov While T6P is essential for regulating glycolytic flux in yeast, there is less evidence to suggest that it acts as a global signaling molecule for metabolism in a similar manner in bacteria. nih.gov Instead, its primary role in bacterial carbon flux appears to be as a metabolic intermediate and a specific regulator of the trehalose utilization pathway.
Data Table: Key Enzymes in Bacterial Trehalose 6-Phosphate Metabolism
| Enzyme Name | Gene Name (in E. coli) | Function | Substrate(s) | Product(s) | Organism Example | Reference(s) |
| Trehalose-specific enzyme II (PTS) | treB | Transports and phosphorylates extracellular trehalose | Trehalose, Phosphoenolpyruvate (B93156) | Trehalose 6-phosphate, Pyruvate (B1213749) | Escherichia coli | nih.govnih.gov |
| Trehalose-6-phosphate hydrolase | treC | Hydrolyzes trehalose 6-phosphate | Trehalose 6-phosphate | Glucose, Glucose-6-phosphate | Escherichia coli | nih.govnih.govuniprot.org |
| Trehalose-6-phosphate synthase | otsA | Synthesizes trehalose 6-phosphate | UDP-glucose, Glucose-6-phosphate | Trehalose 6-phosphate, UDP | Escherichia coli, Corynebacterium glutamicum | caymanchem.comglpbio.comdiva-portal.org |
| Trehalose-6-phosphate phosphatase | otsB | Dephosphorylates trehalose 6-phosphate | Trehalose 6-phosphate | Trehalose, Inorganic phosphate | Escherichia coli | nih.govdiva-portal.org |
Advanced Methodologies in Trehalose 6 Phosphate Research
Quantitative Analysis of Trehalose (B1683222) 6-Phosphate Levels in Biological Samples
The quantification of T6P in biological matrices is challenging due to its low concentration, the presence of isomeric compounds like sucrose-6-phosphate (B12958860) (S6P), and the complexity of the sample matrix. researchgate.netresearchgate.net Researchers have developed and refined several methods to overcome these obstacles.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the cornerstone techniques for the sensitive and specific quantification of T6P.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the most widely adopted method for T6P analysis. High-performance anion-exchange chromatography (HPAEC) or Hydrophilic Interaction Liquid Chromatography (HILIC) are commonly used for separation. researchgate.netmdpi.com HILIC, in particular, has proven effective for separating the highly polar T6P from other sugars and its isomers. nih.govmdpi.com Coupling HILIC with tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity, enabling detection in the femtomole to picomole range. researchgate.net A 2023 study detailed a method using UHPLC-HRMS (Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry) that allows for the simultaneous quantification of trehalose and T6P without derivatization. mdpi.comnih.gov This approach not only facilitates targeted quantification but also allows for non-targeted metabolomic analyses from the same dataset. mdpi.com The use of Trehalose 6-phosphate dipotassium (B57713) salt as a calibration standard is crucial for accurate quantification in these assays. scientificlabs.co.uk
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for analyzing T6P, although it requires a derivatization step to make the non-volatile sugar phosphates amenable to gas chromatography. calstate.edu This method offers excellent separation and sensitive detection. calstate.eduresearchgate.net Researchers use selected ion monitoring (SIM) to reduce background noise and enhance specificity by only detecting specific ions associated with the derivatized T6P. calstate.edu Sample cleanup, often using solid-phase extraction (SPE), is a critical step to remove interfering anionic metabolites before analysis. calstate.edu
| Technique | Separation Method | Key Features | Reported Limits of Detection (LOD) | Reference |
|---|---|---|---|---|
| HPLC-MS/MS | Hydrophilic Interaction Liquid Chromatography (HILIC) | Separates T6P from isomers (e.g., S6P); High sensitivity and specificity; No derivatization required. | 0.1 to 0.6 ng/mL (with derivatization) | nih.gov |
| UHPLC-HRMS | HILIC | Simultaneous quantification of T6P and trehalose; Enables non-targeted metabolomics. | Feasible measurement up to 1 µM | mdpi.com |
| GC-MS | Gas Chromatography | Requires chemical derivatization; Excellent separation and sensitivity; Uses Selected Ion Monitoring (SIM) for specificity. | 0.744 ng per g of tissue (for trehalose) | calstate.edu |
Enzymatic assays provide an alternative to chromatographic methods for quantifying metabolites. nih.gov For T6P, quantification typically involves a coupled enzyme system. The first step uses a specific TPP enzyme to dephosphorylate T6P into trehalose. researchgate.net The resulting trehalose is then quantified using a commercially available trehalose assay kit. These kits employ trehalase to hydrolyze trehalose into two molecules of glucose. nih.gov The glucose is then measured through a series of enzymatic reactions that lead to a change in absorbance or fluorescence, often by monitoring the reduction of NADP+ to NADPH. nih.gov While generally less sensitive than LC-MS methods, enzymatic assays are valuable for rapid analysis when the necessary instrumentation is unavailable. nih.govacs.org
In Vitro Enzymatic Activity Assays for TPS and TPP
Determining the kinetic properties and regulatory features of Trehalose-6-phosphate (B3052756) synthase (TPS) and Trehalose-6-phosphate phosphatase (TPP) is fundamental to understanding T6P metabolism. assaygenie.com This is achieved through in vitro enzymatic activity assays.
TPS Activity Assay: The activity of TPS, which synthesizes T6P from Glucose-6-phosphate (G6P) and UDP-glucose, can be measured using a coupled enzyme assay. profacgen.commdpi.com The UDP produced in the TPS reaction is used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate. Lactate (B86563) dehydrogenase then reduces the pyruvate to lactate, a reaction that oxidizes NADH to NAD+. The rate of TPS activity is determined by spectrophotometrically measuring the decrease in NADH absorbance at 340 nm. profacgen.com
TPP Activity Assay: TPP activity is measured by quantifying the rate of T6P dephosphorylation. nih.gov A common method involves incubating the purified TPP enzyme with its substrate, Trehalose 6-phosphate dipotassium salt. researchgate.netnih.gov The reaction is stopped, and the amount of inorganic phosphate (B84403) (Pi) released is measured using a colorimetric assay, such as the Serine/Threonine Phosphatase Assay System. nih.gov Studies have used this method to determine the optimal conditions for TPP activity, such as pH and temperature, and to investigate the effects of cofactors like magnesium ions (Mg2+), which markedly enhance TPP activity. nih.govnih.gov
| Enzyme | Assay Principle | Substrates | Key Conditions/Cofactors | Reference |
|---|---|---|---|---|
| Trehalose-6-phosphate synthase (TPS) | Spectrophotometric measurement of NADH oxidation at 340 nm in a coupled reaction. | UDP-glucose, Glucose-6-phosphate | Requires phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase. | profacgen.com |
| Trehalose-6-phosphate phosphatase (TPP) | Colorimetric measurement of inorganic phosphate (Pi) released from the substrate. | Trehalose 6-phosphate | Optimal pH ~6.5-7.6; Requires Mg2+ for enhanced activity. | nih.govnih.gov |
Genetic Engineering Strategies for Modulating Trehalose 6-Phosphate Levels
Altering the endogenous levels of T6P through genetic engineering is a powerful strategy to elucidate its functions in vivo. These approaches involve modifying the expression of genes encoding TPS and TPP. frontiersin.orgnih.gov
The CRISPR/Cas9 system is a revolutionary gene-editing tool that allows for precise, targeted modifications of an organism's genome. youtube.com In the context of T6P research, CRISPR/Cas9 is used to create knockout mutations in TPS or TPP genes. nih.gov The system works by using a guide RNA (gRNA) to direct the Cas9 nuclease to a specific DNA sequence. youtube.com The Cas9 enzyme then creates a double-strand break in the DNA, which the cell's repair machinery often mends imperfectly, leading to insertions or deletions that disrupt gene function. youtube.com By knocking out a specific TPS or TPP gene, researchers can study the resulting changes in T6P levels and observe the phenotypic consequences, thereby linking the gene and the metabolite to specific biological processes like stress tolerance or development. nih.govnih.gov This approach has been proposed and used to modify genes in the trehalose metabolic pathway to investigate their roles. nih.gov
Inducible gene expression systems allow researchers to control the expression of a target gene, turning it on or off at specific times or in specific tissues. This temporal and spatial control is crucial for studying a signaling molecule like T6P, whose effects can be dose-dependent and vary with developmental stage. frontiersin.org One common method involves placing the TPS or TPP gene under the control of an inducible promoter that is activated by a specific chemical, such as isopropyl β-D-1-thiogalactopyranoside (IPTG) in bacterial systems or hormone-inducible promoters in plants. frontiersin.orgresearchgate.net Another strategy is the constitutive overexpression of TPS or TPP genes, often from other organisms like E. coli, in a host plant. frontiersin.org Overexpressing a TPS gene (otsA) leads to an accumulation of T6P, while overexpressing a TPP gene (otsB) reduces T6P levels. frontiersin.org By comparing these genetically modified organisms to wild-type counterparts, scientists can directly investigate the downstream effects of altered T6P homeostasis. frontiersin.orgnih.gov
Imaging and Localization Techniques for Pathway Components
Understanding the precise location of metabolic enzymes and signaling molecules within cells and tissues is fundamental to elucidating their biological roles. For the trehalose 6-phosphate (T6P) pathway, determining the spatial and temporal distribution of its components—notably the synthesizing enzyme Trehalose-6-Phosphate Synthase (TPS), the degrading enzyme Trehalose-6-Phosphate Phosphatase (TPP), and T6P itself—is crucial for understanding how it regulates plant growth, metabolism, and development. Researchers employ a variety of advanced imaging and localization techniques to visualize these components in vivo.
Immunolocalization of Pathway Enzymes
Immunocytochemical methods utilize antibodies to detect the specific location of proteins within preserved tissue sections. Immunogold labeling, coupled with electron microscopy, offers high-resolution localization at the subcellular level.
A key study on transgenic tobacco plants engineered to express the Arabidopsis thaliana TPS1 gene (AtTPS1) used this technique to pinpoint the location of the TPS enzyme. nih.gov The findings revealed that the TPS protein was prominently located in the vacuoles and the cell wall, with a lesser presence in the cytosol. nih.govresearchgate.net A significant concentration of gold particles, indicating the enzyme's presence, was also observed in adjacent cells and specifically within the sieve elements of the phloem, which are critical for sugar transport. nih.govresearchgate.net While occasional signals were detected in chloroplasts and the nucleus, mitochondria showed no labeling, suggesting TPS is not active in this organelle. nih.govresearchgate.net This distribution underscores the integral role of TPS in plant-wide sugar metabolism and transport. nih.gov
Reporter Gene Fusions for Protein Localization
A widely used and powerful strategy for tracking protein localization is the creation of fusion proteins where the protein of interest is tagged with a reporter. Common reporters include enzymes that produce a colored product, like β-glucuronidase (GUS), or fluorescent proteins like Green Fluorescent Protein (GFP).
In Arabidopsis, studies using both N-terminal and C-terminal fusions of the GUS protein to TPS1 have provided detailed maps of the enzyme's expression patterns. nih.gov These studies showed consistent localization of TPS1 in the phloem-loading zone and guard cells of leaves, the vasculature of roots, and the shoot apical meristem. nih.gov In reproductive tissues, GUS staining was prominent in the vasculature of flower parts and in pollen. nih.gov
For higher-resolution subcellular localization, GFP tagging is often preferred. Studies using GFP-TPS1 fusion proteins in Arabidopsis have confirmed that the TPS1 protein is targeted mainly to the nucleus in many cell types, including guard cells. nih.gov In roots, GFP-TPS1 was observed in the nuclei of phloem companion cells and more diffusely within the sieve elements, suggesting a cytosolic location in the latter. nih.gov
Genetically Encoded Biosensors for Metabolite Imaging
While localizing enzymes provides indirect evidence of pathway activity, directly visualizing the concentration and dynamics of the metabolite Trehalose 6-phosphate is essential for understanding its role as a signaling molecule. This has been achieved through the development of genetically encoded biosensors based on Förster Resonance Energy Transfer (FRET). nih.govnih.gov
FRET sensors are chimeric proteins that consist of a ligand-binding domain fused between two different fluorescent proteins (e.g., eCFP and Venus). nih.gov The binding of the target molecule—in this case, T6P—to the ligand-binding domain causes a conformational change in the sensor protein. This change alters the distance or orientation between the two fluorescent proteins, leading to a measurable change in the efficiency of energy transfer between them. nih.gov The resulting change in the ratio of fluorescent emissions can be used to quantify the concentration of the target molecule in real-time and within living cells. nih.gov
Researchers have successfully developed a series of FRET-based sensors for T6P, named T6P–TRACK. nih.gov These sensors were engineered using the trehalose repressor (TreR) from Escherichia coli as the T6P-binding scaffold. nih.gov The application of these sensors has enabled the real-time monitoring of T6P dynamics in both E. coli and the yeast Saccharomyces cerevisiae. nih.govnih.gov In yeast, these tools provided direct evidence that during growth on glucose, the concentration of free T6P in the cytoplasm is sufficient to inhibit hexokinase, a key enzyme in glycolysis. nih.govnih.gov This supports the hypothesis that T6P acts as a critical negative feedback regulator, controlling the influx of sugar into the glycolytic pathway. nih.gov
Interactive Data Table: Imaging and Localization Techniques in T6P Research
| Technique | Target Component | Organism(s) | Key Findings on Localization |
| Immunogold Electron Microscopy | Trehalose-6-Phosphate Synthase (TPS) | Tobacco (Nicotiana tabacum) | Primarily localized in vacuoles, cell wall, and cytosol. Also found in sieve elements, chloroplasts, and nucleus. Absent from mitochondria. nih.govresearchgate.net |
| GUS Reporter Fusions | Trehalose-6-Phosphate Synthase 1 (TPS1) | Arabidopsis thaliana | Found in phloem-loading zones, guard cells, root vasculature, shoot apical meristem, and floral tissues. nih.gov |
| GFP Fusion Proteins | Trehalose-6-Phosphate Synthase 1 (TPS1) | Arabidopsis thaliana | Predominantly targeted to the nucleus in guard cells and phloem companion cells; cytosolic in sieve elements. nih.gov |
| FRET-based Biosensors (T6P–TRACK) | Trehalose 6-phosphate (T6P) | Escherichia coli, Saccharomyces cerevisiae | Enabled real-time, in vivo measurement of cytoplasmic T6P levels, demonstrating concentrations sufficient to inhibit hexokinase in yeast. nih.govnih.gov |
Future Research Directions for Trehalose 6 Phosphate
Elucidating Undiscovered Signaling Pathways and Regulatory Networks
The known interaction of trehalose (B1683222) 6-phosphate (T6P) with the Sucrose-non-fermenting-1-related protein kinase 1 (SnRK1) pathway has provided a foundational understanding of its role in regulating carbon allocation and utilization. nih.govresearchgate.net However, the complexity of cellular signaling suggests that other, as-yet-undiscovered pathways and networks are likely influenced by T6P. Future research will need to delve deeper into the molecular intricacies of T6P signaling to uncover these additional layers of regulation. The T6P/SnRK1 pathway is considered a central mechanism for controlling resource allocation throughout the plant. researchgate.netnih.gov T6P acts as a signal of sucrose (B13894) availability, inhibiting SnRK1 to promote biosynthetic processes when carbon is abundant. researchgate.netnih.gov The global analysis of the Arabidopsis transcriptome following an induced increase in T6P supports the idea that a primary function of T6P is to inhibit SnRK1 activity, thereby preventing starvation responses when carbon levels are high. oup.com
A primary objective for future research is the identification of novel receptors and binding proteins for T6P. While SnRK1 is a key target, it is plausible that other proteins directly or indirectly interact with T6P to mediate its diverse effects. Research has shown that T6P can influence a wide array of genes and metabolic processes, some of which may be independent of SnRK1. oup.com Advanced proteomic and biochemical techniques, such as affinity chromatography and co-immunoprecipitation, have been used to identify proteins that bind to components of the trehalose pathway, like the 14-3-3 proteins that interact with TPS5, 6, and 7 in Arabidopsis. nih.gov Similar approaches could be employed to systematically screen for proteins that directly bind to T6P. For instance, in Mycobacterium tuberculosis, the binding pocket of trehalose-6-phosphate (B3052756) phosphatase (TPP) for T6P has been identified, highlighting key amino acid residues for this interaction. nih.gov Uncovering new T6P-binding proteins will be crucial for a comprehensive understanding of how this signaling molecule orchestrates complex metabolic and developmental programs.
Exploring the Diversity and Specificity of TPS/TPP Isoforms
The synthesis and degradation of T6P are catalyzed by trehalose-6-phosphate synthase (TPS) and trehalose-6-phosphate phosphatase (TPP), respectively. frontiersin.org Plants and other organisms possess multiple isoforms of these enzymes, encoded by gene families. frontiersin.orgfrontiersin.org A key area of future research will be to unravel the specific functions of these various isoforms. The Arabidopsis genome, for example, contains 11 TPS and 10 TPP genes. frontiersin.org These isoforms exhibit distinct expression patterns and may have specialized roles in different tissues, at different developmental stages, or in response to specific environmental cues. frontiersin.orgnih.gov
The TPS gene family in angiosperms is diverse, with the number of genes varying significantly between species. mdpi.com These genes are classified into subfamilies (e.g., TPS-a, -b, -c, -e/f, -g) that are associated with the production of different types of terpenes, indicating functional divergence. frontiersin.orgnih.gov For instance, in Medicago truncatula, TPS-a subfamily members are involved in sesquiterpene biosynthesis and show tissue-specific and temporal differences in expression. frontiersin.org Similarly, Class II TPS proteins in Brassica napus, which lack catalytic TPS activity, are thought to have important regulatory roles in trehalose metabolism. nih.gov Overexpression of one such isoform, BnaC02.TPS8, was shown to increase photosynthesis and seed yield. nih.gov Understanding the functional specificity of each TPS and TPP isoform will provide a more nuanced picture of how T6P signaling is regulated.
Table 1: Classification and Function of TPS Subfamilies in Angiosperms
| TPS Subfamily | Primary Product/Function | Key Characteristics | References |
|---|---|---|---|
| TPS-a | Sesquiterpene synthases (C15) | Generally the largest subfamily in some plants. | frontiersin.orgnih.govmdpi.com |
| TPS-b | Monoterpene synthases (C10) | Unique to angiosperms, contains the R(R)X8W motif. | nih.gov |
| TPS-c | Diterpene synthases (C20), Cobaltyl pyrophosphate synthase | Represents an ancient evolutionary branch. | frontiersin.orgnih.gov |
| TPS-e/f | Cobaltyl pyrophosphate/kaurene synthase | Key enzymes in gibberellic acid production. | nih.gov |
| TPS-g | Monoterpene synthases (C10) | Lacks the R(R)X8W motif. | nih.gov |
Translational Research for Enhancing Non-Human Biological Systems
The central role of T6P in metabolism and stress response makes it a prime target for translational research aimed at improving the performance of various non-human biological systems.
A significant body of research points to the potential of manipulating T6P levels to enhance crop yield and resilience. nih.govresearchgate.net Genetic modification of TPS and TPP genes can be used to alter T6P levels in specific tissues and at particular developmental stages, leading to improved performance under both favorable and stressful conditions like drought and flooding. nih.gov For example, increasing T6P levels can promote biosynthetic pathways associated with growth and yield, while decreasing T6P can enhance the mobilization of carbon reserves during stress. nih.gov Heterologous expression of E. coli genes for TPS (otsA) and TPP (otsB) in plants like tobacco and Arabidopsis has resulted in robust phenotypes. nih.gov In wheat, increasing T6P through chemical intervention has been shown to improve grain size and recovery from drought. nih.gov Future research will likely focus on targeted gene editing and breeding approaches to optimize T6P signaling for specific traits in major food crops such as wheat, maize, and rice. researchgate.net
Table 2: Examples of T6P Pathway Manipulation for Crop Improvement
| Crop | Gene/Target | Modification | Observed Outcome | References |
|---|---|---|---|---|
| Rice | OsTPP7 | Quantitative Trait Locus (QTL) for anaerobic germination tolerance | Lowering T6P levels enhances starch mobilization and germination under anaerobic conditions. | nih.gov |
| Maize | TPS/TPP genes | Associated with domestication and improvement | Implicated in the allocation of carbon resources to support larger grain yield. | nih.govresearchgate.net |
| Wheat | T6P levels | Chemical intervention to increase T6P | Improved grain size and growth recovery from drought. | nih.gov |
| Brassica napus | BnaC02.TPS8 | Overexpression | Increased photosynthesis, seed yield, and seed oil accumulation. | nih.gov |
In microbial systems, particularly yeast, T6P plays a key role in carbon and energy homeostasis. nih.gov The enzyme trehalose-6-phosphate synthase (Tps1) is central to regulating glycolytic flux. nih.govnih.gov This regulatory function presents opportunities for microbial biotechnology. For instance, manipulating the T6P pathway could be a strategy to optimize the production of biofuels and other valuable compounds in microbial cell factories. Understanding how T6P regulates carbon metabolism in organisms like Saccharomyces cerevisiae could enable the engineering of strains with improved fermentation efficiency and product yields. nih.gov The heterologous expression of E. coli TPS and TPP genes has been successfully used to overproduce trehalose in Corynebacterium glutamicum, demonstrating the feasibility of engineering this pathway in bacteria for biotechnological purposes. glpbio.comcaymanchem.com
The trehalose biosynthesis pathway is present in fungi, bacteria, and invertebrates but is absent in mammals. nih.govfrontiersin.org This makes the enzymes of this pathway, particularly TPS and TPP, attractive targets for the development of novel antifungal and antiparasitic agents. nih.govnih.gov Inhibiting these enzymes would disrupt crucial metabolic and stress-response functions in pathogens with potentially low toxicity to the host. nih.gov Trehalose is important for the survival and germination of fungal conidia and acts as a stress protectant. nih.gov In pathogenic fungi like Candida albicans and Cryptococcus neoformans, trehalose biosynthesis is essential for virulence. nih.gov Similarly, in Mycobacterium tuberculosis, the T6P phosphatase OtsB2 is essential for growth during the acute phase of infection. nih.gov The development of small molecule inhibitors targeting Tps1 has already shown promise, with compounds like 4456dh demonstrating fungicidal effects and the ability to render thermotolerant fungi unable to survive at elevated temperatures. nih.gov Future work in this area will involve screening for and optimizing more potent and specific inhibitors of TPS and TPP for use as therapeutic agents. nih.govnih.gov
Q & A
Q. What established methods are recommended for quantifying trehalose 6-phosphate (T6P) in plant tissues, and what are their limitations?
T6P quantification typically involves liquid chromatography-mass spectrometry (LC-MS) with isotopically labeled internal standards. For plant tissues, homogenization in 80% ethanol followed by ion-exchange chromatography is critical to remove interfering metabolites. The dipotassium salt form of T6P is often used as a calibration standard due to its stability and solubility (≥95% purity, 50 mg/mL in water) . Key limitations include the need for rapid quenching of enzymatic activity post-harvest to prevent T6P degradation and interference from sucrose or glucose-6-phosphate in LC-MS analysis.
Q. How does T6P regulate sucrose signaling and starch metabolism in plants?
T6P acts as a sucrose sensor, with its levels positively correlating with diurnal sucrose fluctuations. It inhibits SnRK1 (a kinase linked to energy deficit signaling), thereby promoting starch synthesis during the day and degradation at night. Experimental validation involves comparing T6P levels in Arabidopsis mutants (e.g., tps1) with wild-type plants under controlled light/dark cycles . For example, T6P accumulation under high sucrose conditions suppresses SnRK1 activity, enhancing starch biosynthesis .
Q. What enzymatic pathways synthesize and degrade T6P in plants and microbes?
T6P is synthesized by trehalose-6-phosphate synthase (TPS; EC 2.4.1.15) via UDP-glucose and glucose-6-phosphate. Degradation is catalyzed by trehalose-6-phosphate phosphatase (TPP; EC 3.1.3.12), which hydrolyzes T6P to trehalose and phosphate. In Sulfolobus acidocaldarius, a novel GT4-family TPS and TPP pathway is critical for salt stress adaptation, distinct from the canonical GT20-family TPS in plants . Enzyme activity assays (e.g., NADH-coupled assays for TPS) are used to validate these pathways .
Advanced Research Questions
Q. How can researchers resolve contradictory data on T6P’s role as a stress protectant versus a growth regulator under varying conditions?
Contradictions arise from species-specific responses and experimental conditions. For example, in Arabidopsis, T6P promotes flowering under optimal conditions but enhances drought tolerance by stabilizing proteins and membranes . To address this, use tissue-specific T6P measurements (e.g., reproductive vs. vegetative tissues) and combine transcriptomics (e.g., RNA-seq of TPS/TPP mutants) with metabolic profiling under controlled stress gradients (e.g., 200–400 μmol m⁻² s⁻¹ light intensity) .
Q. What experimental designs are optimal for studying T6P’s cross-species functional conservation in stress adaptation?
Comparative studies require:
- Genetic models : Generate TPS/TPP knockout mutants in diverse species (e.g., Sulfolobus acidocaldarius ΔtreY/ΔtreT/Δtps) to assess trehalose dependency under salt stress .
- Enzyme kinetics : Compare Km and Vmax of TPS/TPP isoforms across plants, fungi, and archaea. For example, Brugia malayi TPP has a unique substrate-binding pocket critical for inhibitor design .
- Stress treatments : Apply controlled osmotic/salt stress (e.g., 100–300 mM NaCl) and measure T6P dynamics via LC-MS .
Q. How can structural insights into T6P phosphatases guide the development of mycobacterial inhibitors?
X-ray crystallography of Brugia malayi T6PP reveals a conserved catalytic site with a flexible "cap" domain that stabilizes T6P binding . Structure-based drug design can target this pocket using trehalose analogs (e.g., 6-azido trehalose) to inhibit mycobacterial T6PP. Validate inhibitors via in vitro phosphatase activity assays (IC50 determination) and growth inhibition studies in Mycobacterium smegmatis .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
